Argyrin D
Description
ArgyrinD has been reported in Archangium gephyra with data available.
Properties
Molecular Formula |
C42H48N10O8S |
|---|---|
Molecular Weight |
853.0 g/mol |
IUPAC Name |
(4S,7S,13R,22R)-13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-2-methyl-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C42H48N10O8S/c1-7-27-38(56)47-23(4)42(59)52(5)19-35(54)46-22(3)41-51-32(20-61-41)40(58)49-30(15-24-17-43-28-12-9-8-11-25(24)28)39(57)50-31(37(55)44-18-34(53)48-27)16-26-21(2)45-29-13-10-14-33(60-6)36(26)29/h8-14,17,20,22,27,30-31,43,45H,4,7,15-16,18-19H2,1-3,5-6H3,(H,44,55)(H,46,54)(H,47,56)(H,48,53)(H,49,58)(H,50,57)/t22-,27-,30+,31+/m1/s1 |
InChI Key |
YWFWQSOGXWSPNY-RAPHMYFOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Production of Argyrin D from Cystobacter sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of Argyrin D, a potent cyclic octapeptide with significant immunosuppressive and antimicrobial properties. Originally isolated from the myxobacterium Cystobacter sp., this compound's complex structure and promising bioactivities have made it a subject of intense research. This document details the biosynthetic pathway, methods for heterologous production, and protocols for extraction, purification, and quantification, with a focus on providing actionable data and methodologies for research and development.
Introduction to this compound
Argyrins are a family of cyclic octapeptides produced by myxobacteria, such as Archangium gephyra and Cystobacter sp.[1][2] this compound, in particular, has garnered attention for its potent biological activities, which stem from its unique chemical structure. This guide focuses on the production of this compound, leveraging the biosynthetic machinery of Cystobacter sp. SBCb004, often through heterologous expression in more tractable host organisms.
Biosynthesis of this compound
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway encoded by the arg biosynthetic gene cluster (BGC) in Cystobacter sp. SBCb004.[1] This cluster contains five key genes, arg1 through arg5, which orchestrate the assembly of the cyclic peptide from amino acid precursors. The core structure is assembled by the large NRPS enzymes Arg2 and Arg3.
The biosynthesis is a multi-step process involving the sequential addition of amino acid monomers, modification of these residues, and final cyclization to yield the mature Argyrin. The structural diversity within the argyrin family arises from the promiscuity of certain NRPS modules and the action of tailoring enzymes.[1]
Heterologous Production in Myxococcus xanthus DK1622
Due to the challenges in cultivating and genetically manipulating the native producer, heterologous expression of the arg BGC in a more amenable host is the preferred method for this compound production. Myxococcus xanthus DK1622 has been successfully established as a robust chassis for this purpose, achieving significantly higher yields than the native Cystobacter sp.[3]
Production Optimization
Several strategies have been employed to optimize this compound production in M. xanthus, including promoter engineering, optimization of cultivation media, and precursor feeding. These efforts have resulted in production titers reaching up to 350-400 mg/L.[1]
Table 1: Quantitative Data on Argyrin Production Optimization
| Optimization Strategy | Host Strain | Production Titer (mg/L) | Key Findings | Reference |
| Initial Heterologous Expression | M. xanthus DK1622ΔmchA-tet | ~160 | 20-fold higher yield compared to the native producer. | [3] |
| Promoter & 5'-UTR Engineering | M. xanthus DK1622ΔmchA-tet | 350-400 | Engineering of transcription and translation initiation significantly boosted production. | [1] |
| Co-expression of arg1 | M. xanthus DK1622::pArg2345 | - | Enabled the production of methylated argyrins C and D. | [1] |
| Precursor Supplementation (L-Abu) | M. xanthus DK1622::pArg2345 | - | Shifted production towards Argyrin B and subsequently this compound (with arg1 co-expression). | [1] |
| Precursor Supplementation (D-serine) | M. xanthus DK1622::pArg2345 | - | Increased production of D-serine-containing argyrin derivatives. | [1] |
Experimental Protocols
Cultivation of M. xanthus DK1622 for Argyrin Production
Media Preparation:
-
CYE Medium (per liter):
-
10 g Casitone
-
5 g Yeast Extract
-
1 g MgSO₄·7H₂O
-
Adjust pH to 7.2-7.4 with KOH. Autoclave for 20 minutes at 121°C.
-
-
M7/s4 Medium: (Specific composition should be referenced from relevant publications, often supplemented with amino acid precursors to enhance production).[1]
Cultivation Protocol:
-
Inoculate a 50 mL liquid CYE medium in a 250 mL baffled flask with a single colony of the recombinant M. xanthus DK1622 strain harboring the arg BGC.
-
Incubate at 30°C with vigorous shaking (200-220 rpm) for 2-3 days to generate a seed culture.
-
Inoculate the production culture (e.g., 1 L of M7/s4 medium in a 5 L baffled flask) with the seed culture to an initial OD₆₀₀ of 0.1-0.2.
-
Incubate the production culture at 30°C with shaking (200-220 rpm) for 5-7 days.
-
If using an inducible promoter, add the appropriate inducer at the mid-logarithmic growth phase.
-
Monitor growth by measuring OD₆₀₀ and this compound production by HPLC-MS analysis of culture samples.
Extraction and Purification of this compound
-
Cell Lysis and Initial Extraction:
-
Harvest the culture by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl pH 7.5).
-
Lyse the cells using sonication or a French press.
-
Add an equal volume of ethyl acetate (B1210297) or another suitable organic solvent to the cell lysate and shake vigorously for 1-2 hours.
-
Separate the organic and aqueous phases by centrifugation. Collect the organic phase.
-
Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.
-
-
Solvent Evaporation and Crude Extract Preparation:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried crude extract in a minimal volume of methanol (B129727) or DMSO.
-
-
Purification by Chromatography:
-
Solid-Phase Extraction (SPE): Pre-purify the crude extract using a C18 SPE cartridge to remove highly polar and non-polar impurities. Elute the Argyrin-containing fraction with a step gradient of methanol or acetonitrile (B52724) in water.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from 5-95% B over 30-40 minutes is a typical starting point. The gradient should be optimized for the best separation of this compound from other Argyrin variants and impurities.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
-
Purity Assessment: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of this compound. Pool the pure fractions and lyophilize to obtain the final product.
-
Quantification of this compound by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
Method:
-
Sample Preparation:
-
Prepare a standard curve of purified this compound of known concentrations in the range expected for the samples.
-
For culture samples, centrifuge to pellet the cells and use the supernatant for analysis. Dilute the supernatant if necessary to fall within the range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A fast gradient can be used for quantification, for example, 5-95% B in 10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound should be determined by infusing a pure standard. For this compound, the [M+H]⁺ ion is expected at m/z 853.344.[1] A characteristic fragment ion should be selected for the transition.
-
Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the selected transition.
-
-
Quantification:
-
Integrate the peak area of the MRM transition for this compound in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the heterologous production and characterization of this compound.
Conclusion
The production of this compound has been significantly advanced through the application of synthetic biology and metabolic engineering principles. The heterologous expression of the Cystobacter sp.arg biosynthetic gene cluster in Myxococcus xanthus provides a robust and scalable platform for producing this valuable compound. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further optimize production, explore the biosynthesis of novel Argyrin analogs, and investigate their therapeutic potential. Continued research in these areas will be crucial for unlocking the full clinical and scientific value of this promising class of natural products.
References
Unraveling the Intricate Architecture of Argyrin D: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D, a member of the cyclic octapeptide family of natural products, has garnered significant attention within the scientific community due to its potent biological activities, including antimicrobial, antitumor, and immunosuppressive properties.[1][2] These compounds are biosynthesized by myxobacteria through a nonribosomal peptide synthetase (NRPS) pathway.[1][2] The precise determination of the three-dimensional structure of this compound is paramount for understanding its mechanism of action, facilitating medicinal chemistry efforts to design novel analogs with improved therapeutic profiles, and enabling the development of efficient synthetic routes. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the key experimental methodologies and presenting the available quantitative data.
Spectroscopic and Spectrometric Characterization
The foundational step in the structure elucidation of any natural product involves a suite of spectroscopic and spectrometric analyses to determine its molecular formula, connectivity, and stereochemistry. For this compound, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques employed.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition.
Quantitative Data:
| Ion | Observed m/z |
| [M+H]⁺ | 853.344 |
Experimental Protocol: High-Resolution Mass Spectrometry
A typical protocol for obtaining high-resolution mass spectrometry data for a cyclic peptide like this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, commonly a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode over a relevant mass range.
-
Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is determined. This value is then used in a formula calculator, along with isotopic pattern matching, to deduce the most probable elemental composition. For fragmentation analysis (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide information about the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is required for the complete assignment of all proton and carbon signals and to establish through-bond and through-space correlations.
Quantitative Data:
Detailed, publicly available tables of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are currently limited. The elucidation of the complete NMR assignment would require a comprehensive set of 2D NMR experiments.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for the NMR analysis of a cyclic peptide like this compound:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture of H₂O/D₂O). The choice of solvent is critical for signal resolution and to observe exchangeable protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.
-
1D NMR Spectra: ¹H and ¹³C{¹H} spectra are recorded to observe all proton and carbon signals.
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation and stereochemistry.
-
-
Data Analysis: The combination of these spectra allows for the sequential assignment of all amino acid residues and the determination of the overall three-dimensional structure.
Three-Dimensional Structure Determination by Electron Diffraction
A definitive method for determining the absolute configuration and solid-state conformation of a molecule is single-crystal X-ray diffraction. However, obtaining crystals of sufficient size and quality for this technique can be challenging. For this compound, its crystal structure was successfully determined using three-dimensional electron diffraction (3D ED), a technique suitable for submicron-sized crystals.[3]
Crystallographic Data
The crystal structure of this compound was determined from 3D electron diffraction data.[3]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| a (Å) | 22.98 |
| b (Å) | 22.82 |
| c (Å) | 9.38 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4919 |
Experimental Protocol: 3D Electron Diffraction
The structure determination of this compound by 3D electron diffraction involved the following key steps:[3][4]
-
Crystallization: Micron-sized crystals of this compound were obtained using a special vacuum sublimation technique.[4]
-
Sample Preparation: The microcrystals were deposited on a transmission electron microscopy (TEM) grid.
-
Data Collection: 3D electron diffraction data were collected using a transmission electron microscope. Two data collection strategies were employed: a static geometry using a combined stage-tilt/beam-tilt scheme and a continuous rotation mode.[4]
-
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined kinematically with anisotropic displacement parameters for all non-hydrogen atoms.[4]
Total Synthesis as Final Confirmation of Structure
The unambiguous confirmation of a proposed structure for a natural product is its total synthesis. While a specific total synthesis of this compound has not been detailed in the literature, the synthesis of other argyrins, such as Argyrin A, B, and F, has been accomplished.[4] These syntheses provide a blueprint for the potential synthetic route to this compound. The core strategy generally involves the synthesis of key amino acid building blocks, peptide couplings to form linear precursors, and a final macrolactamization step to form the cyclic peptide.
Analogous Synthetic Approach:
A plausible synthetic strategy for this compound would be analogous to that of other methylated argyrins and would likely involve:
-
Synthesis of non-standard amino acids: This includes the preparation of the methylated 4-methoxy-tryptophan and the thiazole-containing amino acid.
-
Peptide fragment synthesis: The linear octapeptide precursor would be assembled through a series of peptide coupling reactions, either in solution phase or on solid phase.
-
Macrolactamization: The final step would be an intramolecular cyclization to form the 26-membered ring of the argyrin core.
-
Protecting group strategy: A carefully chosen set of protecting groups for the amino acid side chains and termini is crucial for the success of the synthesis.
Visualizing the Path to Structure: Workflows and Pathways
To better illustrate the interconnected processes in the structural elucidation of this compound, the following diagrams are provided.
References
- 1. Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills | Springer Nature Experiments [experiments.springernature.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
Biological activities of Argyrin D cyclic octapeptide
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Argyrin D, a cyclic octapeptide originally isolated from the myxobacterium Archangium gephyra, is a member of the argyrin family of natural products. These compounds have garnered significant interest in the scientific community due to their potent and diverse biological activities, including antimicrobial, immunosuppressive, and antitumor effects. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its potential as an anticancer agent. We will delve into its mechanism of action, its effects on key cellular signaling pathways, and provide detailed experimental protocols for its study.
Core Biological Activities and Mechanism of Action
This compound, like other members of its family, exhibits potent antitumor activity through a multi-pronged mechanism primarily centered on the inhibition of the proteasome. The proteasome is a critical cellular machine responsible for the degradation of a wide variety of proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, argyrins can stabilize the levels of tumor suppressor proteins, leading to cell cycle arrest and programmed cell death in cancer cells.
One of the key targets in this process is the cyclin-dependent kinase inhibitor p27Kip1.[1] In many cancers, p27Kip1 is rapidly degraded by the proteasome, allowing for uncontrolled cell proliferation. Argyrins prevent this degradation, leading to the accumulation of p27Kip1 and subsequent cell cycle arrest.[1]
Furthermore, argyrins have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][2] This is a crucial mechanism for eliminating cancerous cells. The apoptotic activity of argyrins is linked to their ability to stabilize the tumor suppressor protein p53, a key regulator of apoptosis.
Beyond its direct effects on cancer cells, Argyrin F, a close analog of this compound, has demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[1][3]
Quantitative Analysis of Biological Activity
The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and their inhibitory constants (Ki) against specific proteasome subunits. While specific IC50 values for this compound are not as widely published as for other argyrins, the available data for its close relatives, particularly Argyrin B, provide a strong indication of its potential.
| Compound | Target | Assay Type | IC50 / Ki Value | Cell Line / Enzyme Source |
| Argyrin B | β1c (constitutive proteasome) | Enzyme Inhibition | 183.7 µM (IC50) | Purified Human Proteasome |
| β1i (immunoproteasome) | Enzyme Inhibition | 10.4 µM (IC50) | Purified Human Immunoproteasome | |
| β5c (constitutive proteasome) | Enzyme Inhibition | 11.4 µM (IC50) | Purified Human Proteasome | |
| β5i (immunoproteasome) | Enzyme Inhibition | 10.3 µM (IC50) | Purified Human Immunoproteasome | |
| β1i (immunoproteasome) | Enzyme Inhibition | Low µM range (Ki) | Purified Human Immunoproteasome | |
| β5i (immunoproteasome) | Enzyme Inhibition | Low µM range (Ki) | Purified Human Immunoproteasome | |
| Argyrin A | Various Cancer Cell Lines | Cell Viability | Varies | Multiple |
| Argyrin F | Pancreatic Ductal Adenocarcinoma Cells | Cell Proliferation | Dose-dependent inhibition | PDAC cells |
Note: The data for Argyrin B highlights its preferential inhibition of the immunoproteasome subunits, suggesting a potential for more targeted therapies with reduced side effects.[2][4][5][6] Further studies are needed to establish a comprehensive IC50 profile for this compound across a range of cancer cell lines.
Key Signaling Pathways Affected by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the development of targeted cancer therapies.
Proteasome Inhibition and p27 Stabilization
The primary mechanism of action of this compound is the inhibition of the 20S proteasome. This leads to the accumulation of key cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. The stabilization of p27Kip1 results in the inhibition of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S transition.[1]
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Immunoproteasome and Non-Covalent Inhibition: Exploration by Advanced Molecular Dynamics and Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argyrin B a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i : Middlesex University Research Repository [repository.mdx.ac.uk]
- 5. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 6. Argyrin B, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Argyrin D in Prokaryotes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins, a family of cyclic octapeptides produced by myxobacteria, have emerged as a promising class of antibiotics, particularly due to their activity against problematic Gram-negative pathogens such as Pseudomonas aeruginosa.[1][2] This technical guide provides a detailed examination of the mechanism of action of Argyrin D and its close structural analog, Argyrin B, in prokaryotes. It consolidates key findings on their molecular target, the biochemical consequences of their interaction, and the mechanisms by which bacteria develop resistance. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.
The Molecular Target: Elongation Factor G (EF-G)
The primary molecular target of argyrins in prokaryotes is the translation elongation factor G (EF-G) , a crucial GTPase involved in protein synthesis.[1][3] Initial studies using a hyperpermeable Salmonella strain revealed that argyrins rapidly inhibit protein synthesis, while DNA and RNA synthesis remain unaffected.[1][3] Subsequent resistance mutation studies in P. aeruginosa definitively identified EF-G as the physiological target.[3]
The Mechanism of Inhibition: Trapping the Ribosome-EF-G Complex
Contrary to initial hypotheses that argyrins might prevent EF-G from binding to the ribosome, advanced structural and kinetic analyses have revealed a more nuanced mechanism. Argyrins, specifically Argyrin B, do not block the initial association of EF-G with the ribosome.[2][3][4] Instead, they exert their inhibitory effect by binding to EF-G after it has associated with the ribosome.
This interaction effectively traps EF-G on the ribosome in a late intermediate state of translocation.[2][3][5] This stalled complex prevents the necessary conformational changes within EF-G that are required following GTP hydrolysis.[2][3][4] These conformational changes are essential for the translocation of mRNA and tRNA and for the subsequent release of EF-G from the ribosome, allowing for the next cycle of peptide elongation.[2][3]
This mechanism of trapping a ribosomal complex is analogous to the action of the antibiotic fusidic acid, which also targets EF-G. However, the binding site of argyrin on EF-G is physically distinct from that of fusidic acid, highlighting a different structural basis for achieving a similar functional outcome.[2][3]
Signaling Pathway of Protein Elongation and Inhibition by this compound
The following diagram illustrates the prokaryotic protein elongation cycle and the point of intervention by this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Elongation Factor G: A Prime Target for the Novel Antibiotic Argyrin D
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 4, 2025
Executive Summary
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Argyrin D, a member of the cyclic peptide argyrin family, has emerged as a promising candidate, exhibiting potent activity against notoriously difficult-to-treat pathogens such as Pseudomonas aeruginosa. This technical guide delves into the molecular basis of this compound's activity, focusing on its specific interaction with the essential bacterial protein, Elongation Factor G (EF-G).
This document provides a comprehensive overview of the mechanism of action, quantitative binding data, detailed experimental protocols for studying the Argyrin-EF-G interaction, and visual representations of the key pathways and experimental workflows. It is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and pharmacology, as well as professionals engaged in the discovery and development of new antibacterial drugs.
Introduction: The Imperative for New Antibacterial Targets
The relentless evolution of antibiotic resistance mechanisms in pathogenic bacteria underscores the urgent need for new therapeutic strategies. An effective approach is the identification and validation of novel bacterial targets that are essential for viability and are distinct from those of existing antibiotic classes. Elongation Factor G (EF-G), a highly conserved GTPase, is a critical component of the bacterial protein synthesis machinery, making it an attractive target for antimicrobial intervention.
Argyrins are a family of cyclic octapeptides produced by myxobacteria that have demonstrated a range of biological activities, including antibacterial and immunosuppressive effects.[1] this compound, along with its close analogue Argyrin B, has been identified as a potent inhibitor of bacterial protein synthesis.[1] This guide focuses on the specific interaction between this compound and its molecular target, EF-G.
Mechanism of Action: this compound Hijacks Ribosomal Translocation
This compound exerts its antibacterial effect by inhibiting the elongation phase of protein synthesis.[1] Specifically, it targets Elongation Factor G (EF-G), a key player responsible for catalyzing the translocation of tRNA and mRNA through the ribosome after peptide bond formation.[2]
Unlike some inhibitors that prevent EF-G from binding to the ribosome, this compound employs a more subtle and insidious mechanism. It allows EF-G to bind to the pre-translocation ribosome, but then traps it in a specific conformational state.[3][4] This "trapping" mechanism effectively stalls the ribosome in an intermediate state of translocation, preventing the subsequent steps of protein synthesis and leading to bacterial cell death.[5][6]
Structural and kinetic analyses have revealed that Argyrin B, a close analog of this compound, binds to a novel allosteric pocket on EF-G, located at the interface of domains III and V.[7][8] This binding site is distinct from that of fusidic acid, a well-characterized antibiotic that also targets EF-G.[3] This unique binding mode highlights this compound as a representative of a new class of protein synthesis inhibitors.[7]
The binding of this compound to EF-G stabilizes an elongated conformation of the factor on the ribosome.[1][8] This prevents the necessary conformational changes within EF-G that are required for the completion of translocation and its subsequent release from the ribosome.[3][4]
dot
Caption: Mechanism of this compound Inhibition of Ribosomal Translocation.
Quantitative Data: Binding Affinity and Inhibitory Concentration
The interaction between Argyrins and EF-G has been quantified using various biophysical and biochemical assays. The following tables summarize the available data for Argyrin B, which is considered a reliable proxy for this compound due to their high structural similarity.
Table 1: Binding Affinity of Argyrin B to P. aeruginosa EF-G1
| Method | Kd (nM) | Stoichiometry (n) | Notes |
| Isothermal Titration Calorimetry | 173 | 1 | Tight binding observed.[4] |
| Surface Plasmon Resonance | 176 | - | Confirms tight binding.[4] |
| Surface Plasmon Resonance | No significant binding | - | For Argyrin B-resistant mutant EF-G1 S459F.[4] |
Table 2: In Vitro Translation Inhibition by Argyrins
| Compound | IC50 (µM) | Assay System |
| Argyrin A | 1.2 - 2.4 | E. coli poly(U)-dependent poly(Phe) synthesis |
| Argyrin B | 1.2 - 2.4 | E. coli poly(U)-dependent poly(Phe) synthesis |
| Argyrin C | 1.2 - 2.4 | E. coli poly(U)-dependent poly(Phe) synthesis |
| This compound | 1.2 - 2.4 | E. coli poly(U)-dependent poly(Phe) synthesis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and EF-G.
Protein Expression and Purification of Elongation Factor G
A reliable supply of pure and active EF-G is fundamental for in vitro studies.
Protocol:
-
Cloning: The fusA1 gene encoding EF-G from the bacterium of interest (e.g., P. aeruginosa) is cloned into an expression vector, such as pET28a, often with an N-terminal His-tag for purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a rich medium like Terrific Broth at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 1 mM) and the culture is incubated for a further 3-4 hours at 30°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and DNase I), and lysed using a microfluidizer or sonication.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant containing the His-tagged EF-G is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. EF-G is then eluted with a high concentration of imidazole (e.g., 250 mM).
-
Further Purification: For higher purity, the eluted fractions containing EF-G can be further purified by size-exclusion chromatography.
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.
dot
Caption: Workflow for the Expression and Purification of EF-G.
In Vitro Translation Inhibition Assay
This assay is used to determine the IC50 of this compound for protein synthesis.
Protocol:
-
Preparation of Components:
-
S30 Extract: Prepare an S30 cell-free extract from a suitable E. coli strain (e.g., MRE600) as a source of ribosomes and other translation factors.
-
mRNA Template: Use a poly(U) template for poly(Phe) synthesis or a specific mRNA (e.g., luciferase mRNA) for the synthesis of a reporter protein.
-
Reaction Mix: Prepare a master mix containing buffer, amino acids (including a radiolabeled one like [14C]-Phe or [35S]-Met), an energy source (ATP, GTP), and the S30 extract.
-
-
Assay Setup:
-
Set up a series of reactions with varying concentrations of this compound (and a no-drug control).
-
Initiate the translation reaction by adding the mRNA template.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Protein Synthesis:
-
Stop the reactions by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.
-
Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.
-
Quantify the amount of radioactivity in the precipitate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of the binding kinetics between this compound and EF-G.
Protocol:
-
Chip Preparation: Covalently immobilize purified EF-G onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which corresponds to the binding of this compound to EF-G.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
dot
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-EF-G-Argyrin D Complex
Cryo-EM provides high-resolution structural insights into how this compound traps EF-G on the ribosome.
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes, EF-G, a non-hydrolyzable GTP analog (e.g., GDPCP), and this compound to form the stalled complex.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D classification to sort the images and identify a homogeneous population of the complex.
-
Generate a high-resolution 3D reconstruction of the ribosome-EF-G-Argyrin D complex.
-
-
Model Building and Analysis:
-
Fit atomic models of the ribosome, EF-G, and this compound into the cryo-EM density map.
-
Analyze the structure to identify the binding site of this compound and the conformational changes it induces in EF-G and the ribosome.
-
Conclusion and Future Directions
This compound's unique mechanism of action, involving the trapping of EF-G on the ribosome, makes it a highly promising lead compound for the development of new antibiotics. Its novel binding site on EF-G suggests a low probability of cross-resistance with existing antibiotics that target protein synthesis.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of the argyrin scaffold.
-
Resistance Studies: To fully characterize the potential for resistance development and the molecular basis of any resistance mechanisms.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound in animal models of bacterial infection.
The in-depth understanding of the this compound-EF-G interaction, facilitated by the experimental approaches outlined in this guide, will be crucial for advancing this promising class of antibiotics towards clinical application.
References
- 1. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation | Molecular Systems Biology [link.springer.com]
- 2. Single Molecule Fluorescence Energy Transfer Study of Ribosome Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Elongation Factor G as the Conserved Cellular Target of Argyrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Developing Multichannel smFRET Approach to Dissecting Ribosomal Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Purification of elongation factors EF-Tu and EF-G from Escherichia coli by covalent chromatography on thiol-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteasome Inhibition by Argyrin D in Eukaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrins are a class of cyclic peptides, with Argyrin D being a notable member, that have garnered interest for their potent biological activities, including antitumor and immunosuppressive effects.[1] A primary mechanism underlying these activities is the inhibition of the proteasome, a critical cellular machinery for protein degradation. This technical guide provides an in-depth overview of the inhibition of eukaryotic proteasomes by this compound, focusing on its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its study.
Introduction to the Ubiquitin-Proteasome System and Argyrins
The ubiquitin-proteasome system (UPS) is the principal pathway for regulated intracellular protein degradation in eukaryotic cells. It plays a crucial role in a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2] The 26S proteasome, the central protease of this system, is a large, multi-catalytic complex that degrades proteins tagged with ubiquitin. The catalytic core of the 26S proteasome is the 20S proteasome, which harbors three distinct peptidase activities: caspase-like (β1 subunit), trypsin-like (β2 subunit), and chymotrypsin-like (β5 subunit).[3]
Argyrins are cyclic octapeptides originally isolated from the myxobacterium Archangium gephyra.[1][4] Argyrin A, a closely related analog of this compound, has been shown to be a potent proteasome inhibitor.[5] While specific data for this compound's direct inhibition of proteasome subunits is limited in the available literature, its structural similarity to other Argyrins, such as Argyrin B, suggests a comparable mechanism of action. Argyrin B has been characterized as a non-competitive inhibitor of both the constitutive proteasome and the immunoproteasome.[6][7]
Quantitative Data on Proteasome Inhibition
While specific quantitative data for the direct inhibition of proteasome subunits by this compound are not extensively available in the reviewed literature, data from closely related Argyrins provide valuable insights.
Table 1: Inhibitory Activity of Argyrin B against Human Proteasome Subunits [6]
| Proteasome Subunit | IC50 (µM) | Ki (µM) | Inhibition Type |
| Constitutive Proteasome | |||
| β1c (Caspase-like) | 146.5 | >100 | Non-competitive |
| β5c (Chymotrypsin-like) | 8.30 | 11.5 | Non-competitive |
| Immunoproteasome | |||
| β1i (Caspase-like) | 8.76 | 9.8 | Non-competitive |
| β5i (Chymotrypsin-like) | 3.54 | 3.8 | Non-competitive |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Translation Inhibition by Argyrins [2]
| Argyrin | IC50 (µM) |
| Argyrin A | 1.2 - 2.4 |
| Argyrin B | 1.2 - 2.4 |
| Argyrin C | 1.2 - 2.4 |
| This compound | 1.2 - 2.4 |
This data reflects the inhibition of protein synthesis, a downstream effect of targeting cellular machinery, and not a direct measure of proteasome inhibition.
Signaling Pathways and Cellular Mechanisms
This compound's inhibition of the proteasome triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis.
Inhibition of p27kip1 Degradation and Cell Cycle Arrest
A key substrate of the proteasome is the cyclin-dependent kinase inhibitor p27kip1.[8][9] By inhibiting the proteasome, this compound prevents the degradation of p27kip1, leading to its accumulation in the cell.[4] p27kip1 then binds to and inhibits cyclin E-CDK2 complexes, which are essential for the transition from the G1 to the S phase of the cell cycle.[10] This inhibition results in G1 cell cycle arrest.[8]
Induction of the Intrinsic Apoptosis Pathway
Proteasome inhibition also leads to the accumulation of pro-apoptotic proteins, such as Bax.[2][11] Bax and another pro-apoptotic protein, Bak, are key regulators of the intrinsic apoptosis pathway.[12] Their accumulation and activation at the mitochondrial outer membrane lead to mitochondrial outer membrane permeabilization (MOMP).[12][13] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[14] In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which then activates caspase-9, an initiator caspase.[14] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the execution of apoptosis.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical development of novel proteasome inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 7. Argyrin B, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bax and other pro-apoptotic Bcl-2 family "killer-proteins" and their victim the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunosuppressive Properties of Argyrin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrin D, a cyclic octapeptide of myxobacterial origin, has emerged as a promising immunomodulatory agent. This document provides a comprehensive technical overview of the immunosuppressive properties of this compound, focusing on its core mechanism of action, available data on its biological effects, and detailed experimental protocols relevant to its study. This compound, along with its structural analog Argyrin C, exhibits enhanced immunosuppressive activity compared to other members of the argyrin family.[1] Its principal mechanism involves the targeted inhibition of mitochondrial protein synthesis, leading to a significant reduction in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by T helper 17 (Th17) cells.[1] This guide consolidates the current understanding of this compound's effects on the immune system and provides the necessary technical information for its further investigation and potential development as a therapeutic agent.
Introduction
The argyrin family of natural products has garnered significant attention for their diverse biological activities, including antimicrobial, antitumor, and immunosuppressive effects.[1] Within this family, this compound has been identified as a particularly potent immunosuppressant. Produced by myxobacterial strains such as Archangium gephyra, argyrins are synthesized via non-ribosomal peptide synthetases.[1] Notably, the methylated derivatives, Argyrin C and D, have demonstrated improved immunosuppressive properties compared to their non-methylated counterparts, Argyrin A and B, making them of particular interest for therapeutic development.[1]
This technical guide will delve into the specific immunosuppressive characteristics of this compound, presenting available data, outlining its mechanism of action, and providing detailed experimental methodologies for its characterization.
Mechanism of Action
The primary immunosuppressive effect of this compound is attributed to its ability to inhibit mitochondrial protein synthesis. It achieves this by specifically targeting the mitochondrial elongation factor G1 (EF-G1).[1] This inhibition disrupts the production of essential mitochondrial proteins, which in turn has a downstream effect on specific immune cell functions.
The most well-documented consequence of this mitochondrial inhibition is the reduced production of IL-17 by Th17 cells.[1] Th17 cells are a subset of T helper cells that play a critical role in the inflammatory response, and their dysregulation is implicated in various autoimmune diseases. By curtailing IL-17 secretion, this compound effectively dampens this pro-inflammatory signaling cascade.
While the direct link to other signaling pathways is still under investigation, the selective effect on Th17 cells suggests a targeted immunomodulatory action rather than broad immunosuppression. There is currently no direct evidence in the public domain linking this compound to the NF-κB signaling pathway, a common target for many immunosuppressive drugs.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated immunosuppression.
Quantitative Data on Immunosuppressive Effects
Table 1: Summary of this compound Immunosuppressive Activity
| Parameter | Observation | Quantitative Data | Reference |
| T-Cell Proliferation | Inhibition of T-cell proliferation is an expected outcome of its mechanism of action, but specific studies on this compound are not publicly detailed. | IC50 not reported. | - |
| IL-17 Production | Significantly reduces IL-17 production by Th17 cells. | Percentage of inhibition at specific concentrations not reported. | [1] |
| Th1/Th2 Cytokine Balance | The specific effect on the balance between Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines has not been detailed in available literature. | Not reported. | - |
| Regulatory T cells (Tregs) | The effect of this compound on the function or population of regulatory T cells is not documented in the available literature. | Not reported. | - |
| Comparative Activity | Argyrins C and D exhibit improved immunosuppressive activity compared to Argyrins A and B. | Fold-improvement not quantified in public literature. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's immunosuppressive properties.
T-Cell Proliferation Assay
This protocol outlines a standard method for assessing the effect of this compound on T-cell proliferation using a thymidine (B127349) incorporation assay.
Objective: To determine the concentration-dependent effect of this compound on the proliferation of stimulated T lymphocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[³H]-Thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of a T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/CD28 beads to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value.
Measurement of IL-17 Secretion by ELISA
This protocol describes how to quantify the amount of IL-17 secreted by stimulated T cells in the presence of this compound.
Objective: To measure the dose-dependent inhibition of IL-17 secretion from activated T cells by this compound.
Materials:
-
PBMCs or purified CD4+ T cells
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., PHA or anti-CD3/CD28 antibodies)
-
This compound
-
Human IL-17A ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Follow steps 1-6 of the T-cell proliferation assay protocol to set up the cell cultures with this compound and stimulants.
-
After the 72-hour incubation, centrifuge the 96-well plate and carefully collect the culture supernatants.
-
Perform the IL-17A ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to wells coated with an anti-human IL-17A capture antibody, followed by incubation with a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using recombinant human IL-17A provided in the kit.
-
Calculate the concentration of IL-17A in each sample and determine the percentage of inhibition for each this compound concentration.
Mitochondrial Protein Synthesis Inhibition Assay
This protocol provides a method to assess the direct effect of this compound on mitochondrial protein synthesis.
Objective: To confirm the inhibitory effect of this compound on mitochondrial protein synthesis in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
Mitochondrial protein synthesis buffer
-
[³⁵S]-Methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Filter paper disks
-
Scintillation counter
Procedure:
-
Isolate mitochondria from a suitable source using differential centrifugation.
-
Resuspend the mitochondrial pellet in protein synthesis buffer.
-
Set up reaction tubes containing the mitochondrial suspension.
-
Add varying concentrations of this compound (and a vehicle control) to the tubes.
-
Initiate the protein synthesis reaction by adding [³⁵S]-Methionine.
-
Incubate the tubes at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Collect the protein precipitates on filter paper disks and wash extensively with TCA to remove unincorporated [³⁵S]-Methionine.
-
Measure the radioactivity on the dried filter disks using a scintillation counter.
-
Calculate the percentage of inhibition of mitochondrial protein synthesis for each this compound concentration.
Experimental and Logical Workflow Diagrams
Workflow for T-Cell Proliferation Assay
References
Argyrin D: A Technical Whitepaper on its Antitumor Effects and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide to the antitumor properties of Argyrin, a natural cyclic peptide. It details the compound's mechanism of action, summarizes its effects on cancer cell lines, provides established experimental protocols for its study, and visualizes key pathways and workflows. While the broader Argyrin family (A, B, F) has been studied, this guide focuses on the core mechanisms applicable to Argyrin D, with specific data cited for its analogue, Argyrin F.
Introduction and Mechanism of Action
Argyrins are a class of cyclic peptides originally isolated from the myxobacterium Archangium gephyra.[1] They have garnered significant interest in oncology due to their potent antitumor activities. The primary mechanism of action for the Argyrin family is the inhibition of the proteasome, the cell's machinery for degrading unneeded or damaged proteins.[1]
By inhibiting the proteasome, Argyrin prevents the breakdown of key tumor suppressor proteins. A critical target in this pathway is the cyclin-dependent kinase inhibitor p27Kip1.[1][2] In many cancers, low levels of p27Kip1 correlate with poor patient prognosis.[2] Argyrin treatment stabilizes p27Kip1, leading to an accumulation of this protein within the cancer cell.[1][2]
This accumulation of p27Kip1 has two major downstream consequences:
-
Cell Cycle Arrest: p27Kip1 binds to and inactivates cyclin-CDK complexes, which are essential for cell cycle progression. This action halts the cell cycle, preventing cancer cell division.[3] Studies on Argyrin F show this arrest occurs predominantly at the G2/M phase in glioma cells and at the G1/S transition in pancreatic cancer cells.[4][5]
-
Induction of Apoptosis: The stabilization of p27Kip1 is a critical trigger for programmed cell death (apoptosis) in tumor cells.[2] This effect is p27Kip1-dependent, as cancer cells lacking the protein show resistance to Argyrin.[1]
Signaling Pathway of Argyrin
The following diagram illustrates the core signaling pathway initiated by Argyrin.
References
- 1. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1 Inactivation Evokes Antitumor Activities in NSCLC through the Tumor Suppressor p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The function of p27 KIP1 during tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Argyrin D: A Comprehensive Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a family of cyclic octapeptides produced by the myxobacterium Archangium gephyra. These natural products have garnered significant interest within the scientific community due to their potent biological activities, including immunosuppressive, antitumor, and antimicrobial properties. This technical guide focuses specifically on the antimicrobial spectrum of Argyrin D, providing a detailed overview of its activity, mechanism of action, and the experimental protocols used for its evaluation. While specific quantitative antimicrobial susceptibility data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge on the Argyrin family, with a particular focus on its close analog, Argyrin B, to provide a comprehensive understanding of its potential as an antimicrobial agent.
Antimicrobial Spectrum and Potency
The Argyrin family of compounds has demonstrated notable activity against Gram-negative bacteria, a class of pathogens that presents a significant challenge in drug development due to their resilient outer membrane.
In Vitro Translation Inhibition
A key measure of the intrinsic activity of the Argyrin family is their ability to inhibit bacterial protein synthesis. In an in vitro translation system using an E. coli lysate, Argyrins A, B, C, and D all demonstrated potent, dose-dependent inhibition of protein synthesis. The half-maximal inhibitory concentrations (IC50) for these compounds were found to be in the low micromolar range, highlighting their potent effect on this fundamental cellular process.[1]
| Compound | IC50 (µM) in E. coli in vitro translation system[1] |
| Argyrin A | ~2.4 |
| Argyrin B | ~1.8 |
| Argyrin C | ~1.5 |
| This compound | ~1.2 |
Table 1: In vitro translation inhibition by Argyrins A, B, C, and D.
Antibacterial Activity
| Organism | Strain | MIC (µg/mL) of Argyrin B[2][3] |
| Pseudomonas aeruginosa | PAO1 | 8 |
| Stenotrophomonas maltophilia | - | 4 |
| Escherichia coli | Wild-type | >64 |
| Escherichia coli | Efflux-deficient | 16 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Argyrin B against select Gram-negative bacteria.
Antifungal Activity
To date, there is no publicly available data on the antifungal activity of this compound. The antimicrobial studies on the Argyrin family have primarily focused on their antibacterial properties. Further research is required to investigate the potential of this compound against fungal pathogens.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of antimicrobial action for the Argyrin family is the inhibition of bacterial protein synthesis.[4][5][6] Argyrins target a crucial component of the translational machinery, the elongation factor G (EF-G).[5][6]
Argyrin binds to EF-G when it is complexed with the ribosome, effectively trapping EF-G on the ribosome.[4][5][7] This action stalls the process of translocation, a critical step in protein synthesis where the ribosome moves along the mRNA template. By preventing the release of EF-G after GTP hydrolysis, Argyrin halts the elongation of the polypeptide chain, ultimately leading to bacterial growth inhibition.[7][8]
The following diagram illustrates the proposed mechanism of action of this compound at the ribosomal level.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Experimental Protocols
The determination of the antimicrobial activity of a compound is typically performed using standardized methods. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in Mueller-Hinton Broth (MHB) for bacteria.
-
Microorganism: A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium. A bacterial suspension is then prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used.
2. Assay Procedure:
-
Serial Dilutions: The this compound stock solution is serially diluted in the 96-well plate using MHB to create a range of concentrations. Typically, a two-fold dilution series is prepared.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum in MHB without any this compound.
-
Sterility Control: A well containing only MHB to ensure no contamination.
-
Solvent Control: If a solvent other than water is used to dissolve this compound, a control well with the highest concentration of the solvent used is included to ensure it does not inhibit bacterial growth.
-
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.
3. Interpretation of Results:
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound is a potent inhibitor of bacterial protein synthesis with promising activity against Gram-negative bacteria. While comprehensive data on its antimicrobial spectrum is still emerging, the information available for the Argyrin family, particularly Argyrin B, suggests a focused spectrum of activity against challenging pathogens like Pseudomonas aeruginosa. The well-defined mechanism of action, targeting the essential elongation factor G, makes it an attractive candidate for further drug development.
Future research should focus on:
-
Comprehensive MIC Profiling: Determining the MIC of this compound against a broad panel of clinically relevant bacterial and fungal pathogens.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity, pharmacokinetic properties, and safety profile.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development to this compound.
A deeper understanding of these aspects will be crucial for realizing the full therapeutic potential of this compound as a novel antimicrobial agent.
References
- 1. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic Argyrin B [cedar.wwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Argyrin D: A Comprehensive Technical Review of its Biological Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D, a cyclic octapeptide belonging to the Argyrin family of natural products, has emerged as a molecule of significant interest in the fields of oncology, immunology, and infectious diseases. Produced by the myxobacterium Archangium gephyra, this compound exhibits a range of potent biological activities, including antitumor, immunosuppressive, and antimicrobial effects. This technical guide provides an in-depth review of the current literature on this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its functions. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities and Mechanisms of Action
This compound's diverse biological effects stem from its ability to interact with specific intracellular targets, primarily the 20S proteasome and the bacterial elongation factor G (EF-G).
Antitumor Activity: Targeting the Proteasome and Stabilizing p27kip1
This compound demonstrates potent antitumor activity by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of the cyclin-dependent kinase inhibitor p27kip1, a key regulator of the cell cycle.[1] The stabilization of p27kip1 results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, collectively contributing to the suppression of tumor growth.[2]
Immunosuppressive Activity: Inhibition of Mitochondrial Protein Synthesis
This compound exhibits immunosuppressive properties by targeting the mitochondrial elongation factor G1 (mtEF-G1).[2] This interaction inhibits mitochondrial protein synthesis, which in turn leads to a reduction in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by T-helper 17 (Th17) cells.[2] This mechanism highlights the potential of this compound in the treatment of autoimmune and inflammatory diseases.
Antimicrobial Activity: Targeting Bacterial Elongation Factor G
This compound displays notable antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[3] Its mechanism of action involves the inhibition of the bacterial translation elongation factor G (EF-G).[3][4][5][6] By binding to EF-G, this compound traps it on the ribosome, thereby stalling the translocation step of protein synthesis and ultimately leading to bacterial cell death.[3][4][5][6]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound and its analogs.
Table 1: Antimicrobial Activity of Argyrins
| Compound | Organism | MIC (µg/mL) |
| Argyrin B | Pseudomonas aeruginosa | 8 |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Translation Inhibition
| Compound | System | IC50 (µM) |
| Argyrin A | E. coli cell-free | ~10 |
| Argyrin B | E. coli cell-free | ~5 |
| Argyrin C | E. coli cell-free | ~15 |
| This compound | E. coli cell-free | ~8 |
IC50: Half-maximal inhibitory concentration
Table 3: Proteasome Inhibition
| Compound | Proteasome Subunit | IC50 (nM) |
| Argyrin A | β5 (Chymotrypsin-like) | ~5 |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Methodology:
-
Bacterial Culture: A fresh overnight culture of the test organism (e.g., Pseudomonas aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 CFU/mL.
-
Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension. Control wells (no drug) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Proteasome Activity Assay
Methodology:
-
Sample Preparation: Cell lysates containing proteasomes or purified 20S proteasome are prepared.
-
Assay Setup: The assay is typically performed in a 96-well black plate. The cell lysate or purified proteasome is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
Substrate Addition: A fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader (excitation ~380 nm, emission ~460 nm). The rate of increase in fluorescence is proportional to the proteasome activity.
-
Data Analysis: The percentage of proteasome inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[7]
In Vitro Translation Inhibition Assay
Methodology:
-
System Preparation: A commercially available or lab-prepared E. coli S30 cell-free translation system is used.[8][9]
-
Reaction Setup: The translation reactions are set up in microcentrifuge tubes or a microplate. The cell-free extract is incubated with varying concentrations of this compound.
-
Initiation of Translation: A reporter mRNA (e.g., firefly luciferase mRNA) and a mixture of amino acids (including a radiolabeled amino acid if desired for autoradiography) are added to initiate translation.[8][9]
-
Incubation: The reactions are incubated at 37°C for 30-60 minutes to allow for protein synthesis.
-
Detection: The amount of newly synthesized protein is quantified. For a luciferase reporter, luminescence is measured after the addition of luciferin (B1168401) substrate.[8]
-
Data Analysis: The percentage of translation inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Western Blotting for p27kip1 Accumulation
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa or HCT116) are cultured and treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for p27kip1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the p27kip1 levels.
T-Cell Proliferation Assay
Methodology:
-
Isolation of T-Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples, and T-cells are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Labeling: T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation: The labeled T-cells are cultured in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) and varying concentrations of this compound.
-
Incubation: The cells are incubated for 3-5 days to allow for proliferation.
-
Flow Cytometry Analysis: The proliferation of T-cells is assessed by flow cytometry. As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a decrease in fluorescence intensity. The percentage of proliferated cells is determined by analyzing the CFSE fluorescence histograms.
Conclusion
This compound is a multifaceted natural product with significant therapeutic potential. Its distinct mechanisms of action, targeting fundamental cellular processes such as protein degradation and protein synthesis in both eukaryotic and prokaryotic cells, make it a compelling candidate for further drug development. This technical guide has summarized the key literature on this compound, providing a foundation of quantitative data and experimental methodologies to aid researchers in their exploration of this promising molecule and its analogs. Future research will likely focus on optimizing the therapeutic index of Argyrins, exploring combination therapies, and further elucidating the intricate details of their signaling pathways.
References
- 1. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols for the Purification of Argyrin D using HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a family of cyclic octapeptides produced by myxobacteria, with Argyrin D being a methylated derivative showing potent immunosuppressive activity.[1][2] This activity stems from its ability to inhibit mitochondrial protein synthesis by targeting the mitochondrial elongation factor G1 (mEF-G1).[3][4] This mode of action ultimately leads to a reduction in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by T-helper 17 (Th17) cells.[2][5] Given its therapeutic potential, robust and efficient purification methods for this compound are crucial for pre-clinical and clinical development.
This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for the isolation of peptides and natural products.[6][7][8] The protocols described herein are designed to be adaptable from analytical to preparative scale, ensuring high purity and yield.
Data Presentation
Table 1: Analytical HPLC Method Parameters for Argyrin Analysis
The following table summarizes the analytical HPLC-MS conditions that have been successfully used for the analysis of Argyrins, including this compound. These parameters form the basis for developing a preparative purification method.
| Parameter | Value | Reference |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | [1] |
| Mobile Phase A | Water + 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [1] |
| Gradient | Linear Gradient (specifics to be optimized) | [1] |
| Flow Rate | 600 µl/min | [1] |
| Column Temperature | 45°C | [1] |
| Detection | Mass Spectrometry (MS) | [1] |
Table 2: Estimated Preparative HPLC Performance for this compound Purification
While specific data for this compound is not extensively published, this table provides estimated performance metrics based on typical preparative HPLC purification of cyclic peptides and natural products.[9][10][11]
| Parameter | Estimated Value | Notes |
| Purity | >95% | Dependent on the complexity of the crude extract and optimization of the HPLC method. |
| Yield | 60-90% | Highly dependent on the initial concentration of this compound in the crude extract and the number of purification steps. |
| Loading Capacity | 1-20 mg per injection | On a 4.6 x 250 mm semi-preparative column. This can be scaled up with larger columns. |
Experimental Protocols
Crude Extract Preparation
Prior to HPLC purification, a crude extract containing this compound must be prepared from the myxobacterial fermentation broth.
Protocol:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelium separately with a suitable organic solvent such as ethyl acetate (B1210297) or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in a minimal amount of a solvent compatible with the initial HPLC mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filter the redissolved extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[12]
Analytical HPLC Method Development
Before scaling up to preparative HPLC, it is essential to develop and optimize an analytical method to achieve good separation of this compound from other compounds in the crude extract.
Protocol:
-
System: A standard analytical HPLC system with a UV or MS detector.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent).[1]
-
Mobile Phase:
-
Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of this compound.
-
Optimization: Refine the gradient to improve resolution around the this compound peak. A shallower gradient (e.g., a 1% per minute increase in mobile phase B) in the region where this compound elutes will provide better separation.[8]
-
Flow Rate: Typically 0.5-1.0 mL/min for a 4.6 mm ID analytical column.[12]
-
Detection: Monitor at a wavelength where this compound absorbs (e.g., 214 nm for the peptide backbone and 280 nm for tryptophan residues), or use mass spectrometry for specific detection.[12]
Preparative HPLC Purification
This protocol describes the scaling up of the optimized analytical method to a preparative scale for the isolation of this compound.
Protocol:
-
System: A preparative HPLC system equipped with a fraction collector.
-
Column: A preparative reversed-phase C18 column with the same stationary phase as the analytical column but with a larger internal diameter and length (e.g., 20 x 150 mm).[13]
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate Scaling: Calculate the new flow rate based on the cross-sectional area of the preparative column compared to the analytical column. The formula for scaling the flow rate is:
-
F_prep = F_analyt * (d_prep / d_analyt)^2
-
Where F is the flow rate and d is the column diameter.
-
-
Gradient Scaling: The gradient time should be adjusted to maintain the same separation profile. A simple approach is to keep the gradient volume (gradient time x flow rate) proportional to the column volume.
-
Sample Loading: Dissolve the crude extract in the initial mobile phase at the highest possible concentration without causing precipitation. The loading amount will depend on the column size and the complexity of the mixture. Start with a conservative load and increase it in subsequent runs to optimize throughput.
-
Injection and Fraction Collection: Inject the prepared sample. Collect fractions corresponding to the this compound peak as determined by the analytical method.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Remove the organic solvent using a rotary evaporator and then lyophilize the aqueous solution to obtain pure this compound as a solid.[8]
Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
Signaling Pathway of this compound-mediated Immunosuppression
Caption: this compound's immunosuppressive signaling pathway.
References
- 1. 5z.com [5z.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Elongation Factor G as the Conserved Cellular Target of Argyrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Oxidative Phosphorylation Regulates the Fate Decision between Pathogenic Th17 and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting mitochondrial dysfunction in MAIT cells limits IL-17 production in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols for Mass Spectrometry Analysis of Argyrin D and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a family of cyclic octapeptides with potent immunosuppressive and antitumor properties.[1] Their mechanism of action involves the inhibition of mitochondrial protein synthesis, which leads to a reduction in the production of pro-inflammatory cytokines such as IL-17.[1] Argyrin D, a methylated derivative, along with other analogs, has shown improved immunomodulatory activity, making this class of compounds promising candidates for therapeutic development.[1]
Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic studies of this compound and its analogs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of these compounds in complex biological matrices due to its high selectivity and sensitivity.
These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of this compound and its analogs, as well as a summary of their relative quantification and a visualization of their proposed signaling pathway.
Quantitative Data Summary
The following table summarizes the relative production of this compound and its analogs under different fermentation conditions, as determined by HPLC-MS peak area.[1] This data provides a comparative overview of the biosynthesis of these compounds.
| Argyrin Analog | [M+H]⁺ (m/z) | Relative Production Level (Normalized Peak Area) |
| Argyrin A | 825.313 | +++ |
| Argyrin B | 839.329 | ++++ |
| Argyrin C | 839.329 | ++ |
| This compound | 853.344 | ++ |
| Argyrin I | 809.318 | +++ |
| Argyrin G3 | 825.313 | + |
| Argyrin G | 855.324 | + |
| Argyrin N3 | 839.329 | + |
| Argyrin N | 869.339 | + |
Relative production levels are denoted by '+' symbols, where '++++' represents the highest and '+' represents the lowest relative abundance observed in the cited study.[1]
Experimental Protocols
Sample Preparation from Cell Culture Supernatant
This protocol describes the extraction of Argyrins from a cell culture supernatant for LC-MS/MS analysis.
Materials:
-
Cell culture supernatant containing Argyrins
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Argyrin analog)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of cell culture supernatant in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Plasma
This protocol outlines the extraction of Argyrins from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution
-
96-well protein precipitation plate
-
Vortex mixer
-
Centrifuge with a 96-well plate rotor
Protocol:
-
Add 25 µL of plasma to each well of a 96-well protein precipitation plate.
-
Add 5 µL of the internal standard solution to each well.
-
Add 100 µL of ice-cold acetonitrile with 0.1% formic acid to each well.
-
Mix by vortexing the plate for 2 minutes.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness using a nitrogen evaporator.
-
Reconstitute the samples in 100 µL of the initial mobile phase.
-
Seal the plate and place it in the autosampler for analysis.
LC-MS/MS Analysis Protocol
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4000 V
-
Nebulizer Gas Pressure: 1 bar
-
Dry Gas Flow: 5 L/min
-
Dry Temperature: 200°C
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical - requires experimental optimization):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 853.3 | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Internal Standard | IS m/z | IS Fragment | Optimized Value |
Note: The specific product ions and collision energies for this compound and its analogs need to be determined empirically by infusing a standard solution of each compound into the mass spectrometer and performing product ion scans.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Argyrin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D, a member of the cyclic peptide family of natural products, has emerged as a potent anti-tumor agent. Its mechanism of action involves the inhibition of the proteasome, a critical cellular machinery responsible for protein degradation. This inhibition leads to the stabilization of key tumor suppressor proteins, most notably p27KIP1, which in turn induces cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using standard cell-based assays.
Mechanism of Action
The primary molecular target of this compound is the 20S proteasome. By binding to and inhibiting the chymotrypsin-like activity of the proteasome, this compound prevents the degradation of ubiquitinated proteins. A crucial substrate of the proteasome in cancer cells is the cyclin-dependent kinase inhibitor p27KIP1. The accumulation of p27KIP1 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in a G1/S phase cell cycle arrest and subsequently triggers the apoptotic cascade, leading to programmed cell death.
Quantitative Cytotoxicity Data
While extensive quantitative data for this compound across a wide range of cancer cell lines is not publicly available, studies on its close structural analogs, Argyrin A, B, and F, provide valuable insights into its high potency.
| Compound | Cell Line | Cancer Type | Assay | IC50 Value |
| Argyrin B | SW-480 | Colon Cancer | MTT | 4.6 nM |
| Argyrin F | Panc-1, KP3 | Pancreatic Cancer | MTT | Dose-dependent inhibition |
| Argyrin A | HCT116, HeLa | Colon, Cervical Cancer | Apoptosis | p27KIP1-dependent apoptosis |
The low nanomolar IC50 value for Argyrin B is indicative of the high potency expected for this compound.
Experimental Protocols
Detailed protocols for three key cell-based cytotoxicity assays are provided below. These protocols can be adapted for use with various cancer cell lines to determine the efficacy of this compound.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., in DMSO)
-
96-well clear, flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension per well in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a compromised plasma membrane, which is a marker of cytotoxicity. The released LDH catalyzes a reaction that results in the formation of a colored product, proportional to the number of lysed cells.
Materials:
-
Cell culture and treatment setup as described for the MTT assay.
-
LDH Cytotoxicity Assay Kit (commercially available).
-
Lysis solution (for maximum LDH release control).
-
Stop solution (if required by the kit).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of stop solution if necessary.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with lysis solution.
-
Background: Culture medium alone.
-
-
Calculation of Cytotoxicity:
-
Percentage Cytotoxicity = [ (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cell culture and treatment setup in 6-well plates or T25 flasks.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described previously.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Gently scrape or trypsinize adherent cells and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate single-stain controls for compensation.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Overview of experimental workflows.
Caption: Relationship between assays and cellular outcome.
Measuring Apoptosis Induction by Argyrin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D, a member of the cyclic peptide family of natural products, has emerged as a compound of interest in cancer research due to its potent pro-apoptotic activity. The argyrins, including Argyrin A and F, are known to exert their effects through the inhibition of the proteasome, a key cellular machinery responsible for protein degradation.[1][2] This inhibition leads to the accumulation of regulatory proteins that control cell cycle progression and survival, ultimately triggering programmed cell death, or apoptosis. One of the key proteins stabilized by proteasome inhibition is the cyclin-dependent kinase inhibitor p27kip1.[1] This application note provides a comprehensive guide to measuring the induction of apoptosis by this compound, detailing the underlying signaling pathways and providing step-by-step experimental protocols.
Mechanism of Action: this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis is through the inhibition of the 26S proteasome. This leads to a cascade of events culminating in cell death:
-
Proteasome Inhibition: this compound binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the proteasome.
-
Accumulation of Pro-Apoptotic Proteins: Inhibition of the proteasome prevents the degradation of key regulatory proteins. This includes the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p27kip1.[1]
-
Activation of the Intrinsic Apoptotic Pathway: The accumulation of p53 can transcriptionally upregulate the expression of pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize hypothetical quantitative data from key experiments to assess the pro-apoptotic effects of this compound. This data is representative of typical results and should be used as a guideline for experimental design and interpretation.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HeLa Cells (48h Treatment)
| This compound Concentration (nM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 8.7 ± 1.2 | 3.2 ± 0.6 | 11.9 ± 1.8 |
| 10 | 25.4 ± 2.1 | 10.5 ± 1.5 | 35.9 ± 3.6 |
| 100 | 42.1 ± 3.5 | 25.8 ± 2.8 | 67.9 ± 6.3 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 nM) in Jurkat Cells
| Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| 0 | 3.1 ± 0.6 | 2.0 ± 0.4 | 5.1 ± 1.0 |
| 12 | 15.2 ± 1.8 | 5.7 ± 0.9 | 20.9 ± 2.7 |
| 24 | 30.8 ± 2.5 | 15.3 ± 1.9 | 46.1 ± 4.4 |
| 48 | 25.1 ± 2.2 | 35.6 ± 3.1 | 60.7 ± 5.3 |
Table 3: Effect of this compound on Caspase-3/7 Activity
| Treatment (Cell Line) | This compound Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| HeLa | 10 | 4.2 ± 0.5 |
| HeLa | 100 | 8.9 ± 1.1 |
| Jurkat | 10 | 5.8 ± 0.7 |
| Jurkat | 100 | 11.3 ± 1.4 |
Table 4: Western Blot Densitometry Analysis of Apoptosis-Related Proteins after this compound Treatment (100 nM, 48h)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| p53 | 3.5 ± 0.4 |
| p27kip1 | 4.1 ± 0.6 |
| Bcl-2 | 0.4 ± 0.1 |
| Bax | 2.8 ± 0.3 |
| Cleaved Caspase-3 | 7.5 ± 0.9 |
| Cleaved PARP | 6.8 ± 0.8 |
Experimental Protocols
Cell Culture and Treatment
-
Culture your cell line of interest (e.g., HeLa, Jurkat, or a relevant cancer cell line) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time points.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound as described above. Include untreated and vehicle-treated controls.
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p27, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Caption: Western Blot Analysis Workflow.
References
Application Notes and Protocols for Anti-Angiogenesis Assays with Argyrin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D, a cyclic peptide belonging to the Argyrin family, has emerged as a compound of interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities. A key aspect of its anti-tumor potential lies in its anti-angiogenic effects, the ability to inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis. These application notes provide a detailed overview of the methodologies used to assess the anti-angiogenic properties of this compound, with a focus on key in vitro assays. The protocols are intended to guide researchers in the evaluation of this compound and similar compounds.
The anti-angiogenic activity of the Argyrin class of molecules is linked to their function as proteasome inhibitors. By inhibiting the proteasome, Argyrins prevent the degradation of key cell cycle regulatory proteins, such as the cyclin-dependent kinase inhibitor p27Kip1.[1] The stabilization of p27Kip1 in endothelial cells is believed to contribute to the suppression of their proliferation and, consequently, the inhibition of angiogenesis.[1][2]
Data Presentation: Anti-Angiogenic Effects of Proteasome Inhibitors
Table 1: Effect of Proteasome Inhibitors on Endothelial Cell Proliferation
| Compound | Cell Line | Assay Method | IC50 | Citation |
| Bortezomib | HUVEC | MTT Assay | 2 nM | [3] |
HUVEC: Human Umbilical Vein Endothelial Cells; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); IC50: Half-maximal inhibitory concentration.
Table 2: Effect of Proteasome Inhibitors on Endothelial Cell Tube Formation
| Compound | Cell Line | Assay Method | Concentration | Observed Effect | Citation |
| Lactacystin, MG132, ALLN | HUVEC | Matrigel Tube Formation Assay | Concentration-dependent | Inhibition of capillary-like structure formation | [4][5] |
ALLN: Acetyl-Leucyl-Leucyl-Norleucinal
Table 3: Effect of Proteasome Inhibitors on Endothelial Cell Migration
| Compound | Cell Line | Assay Method | Concentration | Observed Effect | Citation |
| Lactacystin, MG132, ALLN | HUVEC | Wound Healing Assay | Concentration-dependent | Inhibition of cell migration | [4][5] |
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to evaluate the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
MTT reagent or other cell viability assay kits
-
Plate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM-2 medium.
-
After 24 hours, replace the medium with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel or other basement membrane matrix
-
This compound
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer. Allow it to solidify at 37°C for 30-60 minutes.[6][7]
-
Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.
-
Incubate the plate at 37°C for 6-18 hours.
-
Observe the formation of tube-like structures under an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.[6][7] The inhibition of tube formation is expected in the presence of effective concentrations of this compound.[4][5]
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the impact of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
6-well or 12-well plates
-
Pipette tip or cell scraper
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip or cell scraper.[8]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM-2 containing different concentrations of this compound. Include a vehicle control.
-
Place the plate on a microscope stage with an environmental chamber to maintain temperature and CO2 levels.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.[9]
-
Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area. A delay or inhibition of wound closure is expected with effective concentrations of this compound.[4][5]
Signaling Pathways and Experimental Workflows
This compound Anti-Angiogenic Signaling Pathway
This compound, as a proteasome inhibitor, is proposed to exert its anti-angiogenic effects by disrupting the normal degradation of key regulatory proteins within endothelial cells. This leads to the stabilization of cell cycle inhibitors like p27Kip1, which in turn blocks endothelial cell proliferation. Furthermore, proteasome inhibition has been shown to down-regulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of pro-angiogenic signals.[4][5] This dual mechanism of action effectively blunts the response of endothelial cells to pro-angiogenic stimuli.
Caption: this compound inhibits the proteasome, leading to p27Kip1 stabilization and VEGFR2 downregulation, thereby blocking angiogenesis.
Experimental Workflow for Assessing Anti-Angiogenic Activity
The following workflow outlines the sequential steps for a comprehensive in vitro evaluation of a compound's anti-angiogenic potential.
Caption: A stepwise workflow for the in vitro evaluation of the anti-angiogenic properties of a test compound like this compound.
Conclusion
The provided protocols and background information offer a robust framework for investigating the anti-angiogenic properties of this compound. While specific quantitative data for this compound is pending further research, the established link between proteasome inhibition and anti-angiogenic effects provides a strong rationale for its evaluation. The methodologies described herein are fundamental to elucidating the precise efficacy and mechanism of action of this compound and other potential anti-angiogenic compounds.
References
- 1. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of cyclin D1, p27(Kip1), and cell cycle progression in human capillary endothelial cells by cell shape and cytoskeletal tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of vascular endothelial growth factor receptor 2 is a major molecular determinant of proteasome inhibitor-mediated antiangiogenic action in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Tumor Models in Argyrin D Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a class of cyclic peptides, originally isolated from myxobacteria, that have demonstrated potent antitumor activities. Notably, Argyrin A and its analogue Argyrin F have been shown to exhibit efficacy in preclinical cancer models. The primary mechanism of action for these compounds involves the inhibition of the proteasome, which leads to the stabilization of the tumor suppressor protein p27Kip1 and subsequently induces apoptosis in cancer cells.[1] Additionally, anti-angiogenic effects have been observed, contributing to their overall antitumor profile.
These application notes provide an overview and detailed protocols for the use of Argyrin F in in vivo xenograft tumor models. While the user's interest was in Argyrin D, publicly available data from preclinical in vivo xenograft studies for this specific analogue are scarce. Therefore, the following protocols and data are based on studies conducted with Argyrin A and F, which are expected to have similar applications. Researchers are advised to adapt these protocols based on their specific cancer model and the particular Argyrin analogue being investigated.
Data Presentation: Efficacy of Argyrins in Xenograft Models
The following tables summarize the quantitative data from preclinical studies of Argyrins in various xenograft models.
Table 1: Summary of In Vivo Efficacy of Argyrin Analogs in Xenograft Models
| Argyrin Analog | Cancer Type | Xenograft Model | Host Animal | Key Findings | Reference |
| Argyrin A | Not specified | Not specified | Mice | Tumor ceases growing and decreases by up to 50%; internal breakdown of the tumor observed. | [2] |
| Argyrin F | Colon Cancer | Human colon cancer-derived xenografts | Mice | Antitumor activity observed. | |
| Argyrin F | Breast Cancer | Human breast cancer-derived xenografts | Mice | Antitumor activity observed. | |
| Argyrin F | Pancreatic Ductal Adenocarcinoma (PDAC) | Engineered mice (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) | Mice | Combination with Gemcitabine induced the largest reduction in tumor spread and ascites. | [3] |
| Argyrin F | Glioma | Syngeneic SMA560 glioma model | VM/Dk mice | Increased T cell infiltration into tumors; prolonged overall survival in combination with PD-1 blockade. | [4] |
Table 2: Dosing and Administration of Argyrin F in a Glioma Xenograft Model
| Parameter | Details | Reference |
| Drug | Argyrin F | [4] |
| Dose | 1 mg/kg | [4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [4] |
| Frequency | Every three days | [4] |
| Vehicle | Not specified | |
| Treatment Start | Day 7 after surgery | [4] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft tumor models for the evaluation of Argyrin compounds. These are composite protocols based on published literature and general best practices.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors (e.g., Colon, Breast Cancer)
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., HCT116 for colon, MCF7 for breast)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Argyrin F (or other analog)
-
Vehicle for Argyrin F solubilization (e.g., DMSO, PEG300, ethanol (B145695) mixture; requires optimization)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Preparation for Injection:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge.
-
Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 10^6 cells/100 µL. Keep the mixture on ice to prevent premature solidification.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Argyrin F Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the Argyrin F solution in the chosen vehicle at the desired concentration (e.g., 1 mg/kg).
-
Administer the Argyrin F solution or vehicle control to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule (e.g., every three days).
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Orthotopic Pancreatic Cancer Model
This protocol is based on studies using genetically engineered mouse models that more closely mimic human pancreatic cancer.
Materials:
-
Genetically engineered mouse model of PDAC (e.g., Pdx1-Cre; LSL-KrasG12D; p53 lox/+)
-
Argyrin F
-
Gemcitabine (for combination studies)
-
Appropriate vehicles for drug delivery
-
Equipment for survival monitoring and analysis of tumor spread (e.g., imaging modalities, necropsy tools)
Procedure:
-
Animal Model and Treatment Initiation:
-
Utilize a cohort of genetically engineered mice that spontaneously develop pancreatic tumors.
-
Initiate treatment at a predefined age or when tumors are detectable by imaging.
-
-
Drug Preparation and Administration:
-
Prepare Argyrin F and Gemcitabine (if applicable) in their respective vehicles.
-
Administer the treatments according to the planned dosage and schedule. For example, Argyrin F could be administered intraperitoneally every three days.
-
-
Monitoring and Endpoint:
-
The primary endpoint for this type of study is often overall survival. Monitor the mice daily for signs of distress and record the date of death or euthanasia.
-
Secondary endpoints can include assessment of tumor burden, metastasis, and ascites formation at the time of necropsy.
-
-
Data Analysis:
-
Perform survival analysis using Kaplan-Meier curves and log-rank tests to compare the different treatment groups.
-
Analyze the extent of tumor spread and ascites at the end of the study.
-
Mandatory Visualizations
Signaling Pathway of Argyrin Action
Caption: Argyrin inhibits the proteasome, leading to p27Kip1 stabilization, cell cycle arrest, and apoptosis.
Experimental Workflow for Subcutaneous Xenograft Study
Caption: Workflow for evaluating Argyrin efficacy in a subcutaneous xenograft model.
References
Experimental Protocol for Argyrin D in Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a class of cyclic octapeptides derived from the myxobacterium Archangium gephyra. This family of natural products has garnered significant interest in the scientific community for its potent anti-cancer and immunomodulatory properties. While research has been conducted on several members of the argyrin family, including Argyrin A and Argyrin F, this document focuses on providing a detailed experimental protocol for the use of Argyrin D in animal models of cancer. Due to the limited publicly available data specifically for this compound in vivo anti-cancer studies, this protocol is constructed based on established methodologies for closely related Argyrin analogs, particularly Argyrin A and F, and known information about this compound's biological activities.
The primary mechanism of action for the anti-cancer effects of argyrins involves the inhibition of the proteasome. This leads to the stabilization of key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. The accumulation of p27Kip1 in cancer cells results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, collectively contributing to the suppression of tumor growth. Notably, Argyrin C and D have been reported to exhibit enhanced immunomodulatory activities compared to other analogs, suggesting a dual mechanism of action that could be particularly beneficial in immuno-oncology studies.[1]
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for Argyrin Analogs in Animal Models
| Compound | Animal Model | Cancer Type | Dosage and Route | Key Findings | Reference |
| Argyrin A | Nude mice (xenograft) | Colon Carcinoma (HCT116) | 20 mg/kg, intraperitoneal (i.p.), daily | Significant reduction in tumor volume, induction of apoptosis, and inhibition of angiogenesis. | Nickeleit et al., 2008 |
| Argyrin F | Genetically engineered mice (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) | Pancreatic Ductal Adenocarcinoma | 10 mg/kg, intraperitoneal (i.p.), every other day | Prolonged survival, reduction in tumor spread and ascites, especially in combination with gemcitabine. | Chen, 2016; Plentz et al., 2016 |
| This compound | (Proposed) Nude mice (xenograft) | Various (e.g., Colon, Pancreatic) | (Proposed) 10-20 mg/kg, intraperitoneal (i.p.), daily or every other day | Expected tumor growth inhibition, potential for enhanced anti-tumor immunity. | (Inferred) |
Note: Data for this compound is proposed based on the activity of its analogs. Further studies are required to establish its specific efficacy.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The proposed primary anti-cancer signaling pathway of this compound is centered on the inhibition of the 26S proteasome.
Caption: Proposed signaling pathway of this compound in cancer cells.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: Workflow for an in vivo xenograft study of this compound.
Experimental Protocols
Preparation of this compound Formulation for Animal Administration
Objective: To prepare a sterile, injectable formulation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, injectable grade)
-
Polyethylene glycol 400 (PEG400, sterile, injectable grade)
-
Saline (0.9% NaCl, sterile, injectable grade)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the lyophilized this compound powder in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Ensure complete dissolution by gentle vortexing or trituration.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG400 and saline in a 1:1 ratio. For example, mix 5 mL of sterile PEG400 with 5 mL of sterile saline.
-
-
Final Formulation:
-
On the day of injection, dilute the this compound stock solution with the prepared vehicle to the final desired concentration. For a final dose of 10 mg/kg in a 20g mouse (injection volume of 100 µL), the final concentration would be 2 mg/mL.
-
To achieve this, mix the appropriate volume of the DMSO stock solution with the PEG400/saline vehicle. For example, to prepare 1 mL of a 2 mg/mL solution from a 20 mg/mL stock, mix 100 µL of the this compound stock with 900 µL of the vehicle.
-
The final concentration of DMSO in the injected solution should be kept low (ideally ≤10%) to minimize toxicity.
-
-
Sterility and Storage:
-
The final formulation should be prepared fresh for each set of injections.
-
Store the stock solution at -20°C, protected from light.
-
In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in an established subcutaneous tumor xenograft model.
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Cell Line:
-
A suitable human cancer cell line (e.g., HCT116 for colon cancer, Panc-1 for pancreatic cancer).
Protocol:
-
Cell Inoculation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
When the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Treatment Group: Administer this compound at the proposed dose of 10-20 mg/kg via intraperitoneal injection daily or every other day.
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO in 1:1 PEG400/saline) at the same volume and schedule as the treatment group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive distress or weight loss (>20%).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for Western blot or other molecular analyses.
-
Perform IHC for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Perform Western blot analysis on tumor lysates to assess the levels of p27Kip1 and other relevant proteins in the signaling pathway.
-
Evaluation of Immunomodulatory Activity (Proposed)
Given the reported enhanced immunomodulatory activity of this compound, a syngeneic tumor model would be appropriate to assess its effects on the tumor microenvironment.
Animal Model:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line.
Cell Line:
-
A syngeneic murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).
Protocol Additions/Modifications:
-
Tumor Inoculation: As described for the xenograft model, but in immunocompetent mice.
-
Treatment: Administer this compound as previously described.
-
Immune Cell Analysis:
-
At the study endpoint, in addition to tumor analysis, collect spleens and tumor-draining lymph nodes.
-
Prepare single-cell suspensions from these tissues and the tumors.
-
Perform flow cytometry to analyze the populations of various immune cells (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, natural killer cells).
-
Analyze the activation status and cytokine production of tumor-infiltrating lymphocytes.
-
By following these detailed protocols, researchers can effectively evaluate the anti-cancer and immunomodulatory properties of this compound in preclinical animal models, paving the way for its potential development as a novel therapeutic agent.
References
Application Notes and Protocols for Target Engagement Assays of Argyrin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D is a cyclic octapeptide with promising therapeutic potential, exhibiting both immunosuppressive and anticancer activities. A thorough understanding of its target engagement within the cellular environment is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for assessing the target engagement of this compound with its key cellular targets: the 20S proteasome and the mitochondrial elongation factor G1 (EF-G1). The inhibition of EF-G1 disrupts mitochondrial protein synthesis, leading to immunomodulatory effects, including the suppression of T-helper 17 (Th17) cell differentiation and subsequent reduction in IL-17 production. The methodologies described herein, including a proteasome activity assay, a Cellular Thermal Shift Assay (CETSA), and a Drug Affinity Responsive Target Stability (DARTS) assay, are essential tools for quantifying the interaction of this compound with its targets and elucidating its mechanism of action.
Key Targets and Mechanism of Action
This compound exerts its biological effects through the engagement of at least two primary intracellular targets:
-
20S Proteasome: Argyrins are known to inhibit the proteolytic activity of the proteasome, a key regulator of protein homeostasis. This inhibition can lead to the accumulation of ubiquitinated proteins and induce apoptosis in cancer cells.
-
Mitochondrial Elongation Factor G1 (EF-G1): this compound targets EF-G1, a crucial component of the mitochondrial translation machinery.[1] By inhibiting EF-G1, this compound disrupts the synthesis of essential mitochondrial proteins, leading to mitochondrial dysfunction. This disruption has been shown to have potent immunomodulatory effects, primarily through the suppression of Th17 cell differentiation and the subsequent reduction in the production of the pro-inflammatory cytokine IL-17.[1]
Data Presentation
Quantitative Analysis of this compound Target Engagement
Table 1: Proteasome Inhibition by Argyrin B [2]
| Proteasome Subunit | IC50 (µM) | Ki (µM) |
| Constitutive β1c | 146.5 | >100 |
| Constitutive β5c | 8.30 | - |
| Immunoproteasome β1i | 8.76 | <100 |
| Immunoproteasome β5i | 3.54 | - |
Note: The IC50 and Ki values for this compound are anticipated to be in a similar or lower micromolar range, reflecting its enhanced biological activity. Further experimental validation is required to determine the precise values for this compound.
Table 2: Expected Outcomes from this compound Target Engagement Assays
| Assay | Target | Expected Outcome with this compound Treatment |
| Proteasome Activity Assay | 20S Proteasome | Dose-dependent decrease in proteasome activity |
| CETSA | EF-G1 | Increased thermal stability (positive thermal shift) |
| DARTS | EF-G1 | Increased resistance to proteolysis |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated Immunomodulation
The binding of this compound to mitochondrial EF-G1 initiates a cascade of events that ultimately suppresses the inflammatory response mediated by Th17 cells. The following diagram illustrates this proposed signaling pathway.
Caption: this compound inhibits mitochondrial protein synthesis, leading to reduced IL-17 production.
Experimental Workflow for Proteasome Activity Assay
This workflow outlines the steps to measure the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.
Caption: Workflow for the 20S proteasome activity assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
This workflow details the procedure for assessing the target engagement of this compound with EF-G1 in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow for Drug Affinity Responsive Target Stability (DARTS) Assay
This workflow describes the steps to validate the interaction between this compound and EF-G1 based on protease resistance.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Experimental Protocols
Protocol 1: 20S Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the human 20S proteasome in the presence of this compound.
Materials:
-
Human 20S Proteasome (e.g., Enzo Life Sciences, BML-PW8720)
-
This compound
-
Suc-LLVY-AMC (fluorogenic substrate for chymotrypsin-like activity)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS)
-
DMSO
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare proteasome solution: Dilute the 20S proteasome to the recommended concentration in ice-cold Assay Buffer.
-
Assay setup: To each well of a black 96-well plate, add:
-
Assay Buffer
-
This compound dilution or vehicle (DMSO)
-
20S proteasome solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the proteasome.
-
Initiate reaction: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 10-100 µM.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Data analysis:
-
Determine the initial velocity (rate) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of proteasome inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for EF-G1
This protocol is designed to confirm the engagement of this compound with its mitochondrial target EF-G1 in intact cells.
Materials:
-
Cell line expressing EF-G1 (e.g., HEK293T, Jurkat)
-
This compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Mitochondria Isolation Kit (e.g., Thermo Scientific Mitochondria Isolation Kit for Cultured Cells)
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against EF-G1
-
HRP-conjugated secondary antibody
-
ECL substrate
-
PCR tubes
-
Thermal cycler
Procedure:
-
Cell culture and treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Mitochondria isolation:
-
Isolate mitochondria from the heat-treated cells using a commercial kit according to the manufacturer's instructions. This step is crucial to enrich for the target protein.
-
-
Lysis and separation:
-
Lyse the isolated mitochondria using Lysis Buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western blot analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for EF-G1.
-
-
Data analysis:
-
Quantify the band intensities for EF-G1 using densitometry software.
-
For each this compound concentration, plot the normalized band intensities against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each curve.
-
The difference in Tm between the vehicle-treated and this compound-treated samples represents the thermal shift (ΔTm), indicating target engagement.
-
Protocol 3: Drug Affinity Responsive Target Stability (DARTS) Assay for EF-G1
This protocol validates the binding of this compound to EF-G1 by assessing its protection from proteolytic degradation.
Materials:
-
Cell line expressing EF-G1
-
This compound
-
Lysis Buffer (non-denaturing, e.g., M-PER) with protease inhibitors
-
Protease (e.g., Pronase or Thermolysin)
-
Protease Stop Solution (e.g., EDTA for metalloproteases)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against EF-G1
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell lysate preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
This compound incubation:
-
Aliquot the cell lysate into separate tubes.
-
Treat the aliquots with a range of this compound concentrations or vehicle (DMSO) and incubate at room temperature for 1 hour.
-
-
Limited proteolysis:
-
Add a protease (e.g., Pronase at a 1:1000 protease-to-protein ratio) to each tube.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and incubation time should be determined empirically.
-
-
Stop digestion:
-
Stop the proteolytic reaction by adding a protease stop solution or by adding SDS-PAGE loading buffer and boiling.
-
-
Western blot analysis:
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for EF-G1.
-
-
Data analysis:
-
Compare the band intensity of EF-G1 in the this compound-treated samples to the vehicle-treated control.
-
A stronger band in the presence of this compound indicates that the compound has bound to and protected EF-G1 from proteolytic degradation, thus confirming target engagement. A dose-dependent protection can be used to estimate the binding affinity.
-
References
Application Note: Development and Characterization of Argyrin D-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D is a potent natural product with promising anti-cancer properties. Its mechanism of action involves the inhibition of the proteasome and mitochondrial protein synthesis, leading to cell cycle arrest and apoptosis in susceptible cancer cells. However, the development of drug resistance remains a significant hurdle in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of effective long-term treatment strategies and novel combination therapies.
This application note provides a detailed framework for the development and characterization of cancer cell lines with acquired resistance to this compound. The protocols outlined herein describe a stepwise method for generating resistant cell lines and a comprehensive approach to elucidating the potential molecular mechanisms of resistance.
Data Presentation
Quantitative data from the characterization of this compound-resistant cell lines should be summarized for clear comparison.
Table 1: Drug Sensitivity Profile of Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC₅₀ (nM) | Doxorubicin IC₅₀ (µM) | Paclitaxel IC₅₀ (nM) | Resistance Index (RI) to this compound |
| Parental | 1.0 | |||
| This compound-Resistant |
The Resistance Index (RI) is calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the parental cell line.
Table 2: Proteasome Activity in Parental and this compound-Resistant Cell Lines
| Cell Line | Chymotrypsin-like Activity (% of Control) | Trypsin-like Activity (% of Control) | Caspase-like Activity (% of Control) |
| Parental (untreated) | 100 | 100 | 100 |
| Parental + this compound | |||
| This compound-Resistant (untreated) | |||
| This compound-Resistant + this compound |
Table 3: Mitochondrial Respiration Parameters in Parental and this compound-Resistant Cell Lines
| Cell Line | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Parental | ||||
| This compound-Resistant |
OCR: Oxygen Consumption Rate
Table 4: Key Protein Expression Levels in Parental and this compound-Resistant Cell Lines
| Cell Line | p-p65/p65 Ratio | GRP78 Expression (Fold Change) | CHOP Expression (Fold Change) | HIF-1α Expression (Fold Change) |
| Parental | 1.0 | 1.0 | 1.0 | |
| This compound-Resistant |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines using a stepwise dose-escalation method.[1][2][3][4][5]
1.1. Determination of Initial this compound Concentration:
-
Seed the parental cancer cell line in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine the IC₂₀ (concentration that inhibits 20% of cell growth) using an MTT assay (see Protocol 2). This will be the starting concentration for the resistance development.
1.2. Stepwise Selection:
-
Culture the parental cells in their standard growth medium supplemented with the IC₂₀ of this compound.
-
Maintain the cells in the presence of the drug, changing the medium every 2-3 days.
-
When the cells reach 80-90% confluency and exhibit a stable growth rate, subculture them.
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).[2]
-
If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
Repeat this process for several months. Periodically freeze down vials of cells at different resistance levels.
-
A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC₅₀ of the parental cell line.[2]
1.3. Stability of the Resistant Phenotype:
-
Culture the established resistant cell line in drug-free medium for at least 10 passages.
-
Re-evaluate the IC₅₀ for this compound to confirm that the resistance is stable and not reversible.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound.[6][7][8][9][10]
-
Seed cells (parental and resistant) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using a non-linear regression analysis.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.[11][12][13][14][15]
-
Seed a known number of single cells (e.g., 200, 500, 1000 cells) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies and calculate the surviving fraction for each treatment.
Protocol 4: Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[16][17][18][19][20]
-
Prepare cell lysates from parental and resistant cells, both untreated and treated with this compound.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add specific fluorogenic substrates for each proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LSTR-AMC for trypsin-like, and Z-LLE-AMC for caspase-like activity).
-
Incubate at 37°C and measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360/460 nm for AMC) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage to determine the proteasome activity.
Protocol 5: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.[21][22][23][24][25]
-
Seed parental and resistant cells in a Seahorse XF cell culture microplate.
-
The following day, replace the growth medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO₂ incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
The Seahorse XF analyzer will measure the OCR in real-time.
-
Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 6: Western Blot Analysis of Signaling Pathways
This protocol is used to analyze the expression and phosphorylation status of key proteins in potential resistance pathways.[26][27][28][29][30][31][32][33][34][35][36][37][38][39][40]
-
Prepare whole-cell lysates from parental and resistant cells (untreated and treated with this compound).
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider:
-
NF-κB Pathway: Phospho-p65, p65, IκBα
-
Unfolded Protein Response (UPR): GRP78, CHOP, p-IRE1α, IRE1α, p-eIF2α, eIF2α
-
Hypoxia Pathway: HIF-1α
-
Loading Control: β-actin or GAPDH
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
Mandatory Visualizations
Figure 1: Experimental workflow for developing and characterizing this compound-resistant cell lines.
Figure 2: this compound's mechanism of action and hypothesized resistance pathways.
Figure 3: Key signaling pathways implicated in resistance to this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.protocols.io [content.protocols.io]
- 23. agilent.com [agilent.com]
- 24. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 25. agilent.com [agilent.com]
- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 31. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 32. docs.abcam.com [docs.abcam.com]
- 33. researchgate.net [researchgate.net]
- 34. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 35. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 39. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 40. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using CRISPR-Cas9 to Validate Argyrin D Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin D, a member of the cyclic peptide family of natural products, has demonstrated potent biological activities, including immunosuppressive and antitumor effects.[1] The Argyrin family, including Argyrins A and F, are known to exert their anticancer effects through the inhibition of the proteasome.[2][3] This inhibition leads to the stabilization of key tumor suppressor proteins, such as the cyclin-dependent kinase inhibitor p27kip1, resulting in cell cycle arrest and apoptosis in cancer cells.[1] Validating the specific molecular targets of this compound is a critical step in its development as a therapeutic agent. The CRISPR-Cas9 genome editing system offers a precise and powerful tool for definitive target validation.[4] By creating knockout cell lines for putative targets, researchers can assess whether the absence of a specific protein confers resistance to the compound, thereby confirming it as a direct target.[4]
These application notes provide a comprehensive guide to using CRISPR-Cas9 for the validation of this compound's targets, with a focus on the proteasome and its downstream effects. Detailed protocols for key experiments are provided to enable researchers to implement this workflow in their laboratories.
Key Experiments and Data Presentation
To validate the proteasome as a primary target of this compound, a series of experiments are required to compare the compound's effects on wild-type (WT) cancer cell lines versus those with a CRISPR-Cas9 mediated knockout (KO) of a key proteasome subunit, such as Proteasome Subunit Beta Type-5 (PSMB5).
Data Summary Tables
The following tables present hypothetical, yet realistic, quantitative data that would be expected from successful validation experiments.
Table 1: Cell Viability (IC50) of this compound in WT vs. PSMB5 KO HCT116 Cells
| Cell Line | Target Gene | This compound IC50 (nM) | Fold Resistance |
| HCT116 WT | - | 15.2 ± 2.1 | 1.0 |
| HCT116 PSMB5 KO | PSMB5 | > 1000 | > 65 |
IC50 values were determined after 72 hours of treatment with this compound using a standard MTT assay.
Table 2: Proteasome Activity in WT vs. PSMB5 KO HCT116 Cells Treated with this compound
| Cell Line | Treatment (100 nM this compound) | Proteasome Activity (% of Untreated WT) |
| HCT116 WT | Untreated | 100% |
| HCT116 WT | This compound | 22.5% ± 4.3% |
| HCT116 PSMB5 KO | Untreated | 15.8% ± 3.9% |
| HCT116 PSMB5 KO | This compound | 14.2% ± 3.5% |
Proteasome activity was measured using a fluorogenic substrate-based assay.
Table 3: p27kip1 Protein Levels in WT vs. PSMB5 KO HCT116 Cells Treated with this compound
| Cell Line | Treatment (100 nM this compound) | p27kip1 Protein Level (Fold Change vs. Untreated WT) |
| HCT116 WT | Untreated | 1.0 |
| HCT116 WT | This compound | 4.8 ± 0.7 |
| HCT116 PSMB5 KO | Untreated | 1.2 ± 0.3 |
| HCT116 PSMB5 KO | This compound | 1.3 ± 0.4 |
p27kip1 protein levels were quantified by Western blot analysis.
Table 4: Cell Cycle Analysis of WT HCT116 Cells Treated with this compound
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 1.9 |
| 100 nM this compound | 68.2 ± 4.5 | 15.7 ± 1.8 | 16.1 ± 2.2 |
Cell cycle distribution was determined by flow cytometry after 24 hours of treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
Pharmacokinetic Studies of Argyrin D in Mice: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific pharmacokinetic studies for Argyrin D in mice. While the Argyrin family of cyclic octapeptides is noted for its therapeutic potential, detailed in vivo pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and clearance, have not been published. Research has mentioned the importance of modifications to the Argyrin structure to monitor pharmacokinetics, suggesting that such studies are a necessary step in the preclinical development of these compounds.
This document provides a generalized framework for conducting pharmacokinetic studies of a novel compound like this compound in a murine model, based on standard preclinical research protocols. The methodologies outlined below are extrapolated from common practices in drug discovery and are intended to serve as a foundational guide for researchers.
Introduction
Argyrins are a class of cyclic octapeptides with promising biological activities. This compound, a specific analogue, has garnered interest for its potential therapeutic applications. Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of this compound is a critical step in its preclinical development. This document outlines a general protocol for evaluating the pharmacokinetics of this compound in mice.
Hypothetical Data Presentation
Should a pharmacokinetic study of this compound be conducted, the resulting data would be summarized in a table similar to the one below. This table is for illustrative purposes only and does not contain real data.
| Parameter | Unit | Intravenous (IV) Bolus (Dose: X mg/kg) | Oral (PO) Gavage (Dose: Y mg/kg) | Intraperitoneal (IP) Injection (Dose: Z mg/kg) |
| Cmax | ng/mL | - | Value | Value |
| Tmax | h | - | Value | Value |
| AUC(0-t) | ngh/mL | Value | Value | Value |
| AUC(0-inf) | ngh/mL | Value | Value | Value |
| t1/2 (Terminal) | h | Value | Value | Value |
| Clearance (CL) | mL/h/kg | Value | - | - |
| Volume of Distribution (Vd) | L/kg | Value | - | - |
| Bioavailability (F%) | % | 100 | Value | Value |
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice. This table illustrates how quantitative data from a pharmacokinetic study would be presented. The values are placeholders and would be determined experimentally.
Experimental Protocols
The following are generalized protocols for conducting a pharmacokinetic study of a compound like this compound in mice.
Animal Models
-
Species: Mouse
-
Strain: Commonly used strains include C57BL/6 or BALB/c. The choice of strain can influence metabolic rates.
-
Health Status: Healthy, adult mice of a specific age and weight range.
-
Acclimatization: Animals should be acclimatized to the facility for a minimum of one week before the experiment.
Drug Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle appropriate for the intended route of administration (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80). The formulation's stability and compatibility should be confirmed beforehand.
-
Routes of Administration:
-
Intravenous (IV): Typically administered as a bolus injection into the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administered by gavage to assess oral absorption and bioavailability.
-
Intraperitoneal (IP): Injected into the peritoneal cavity, a common route in preclinical studies.
-
Experimental Workflow for a Murine Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study in mice.
Caption: Workflow of a typical pharmacokinetic study in mice.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected from each mouse at predetermined time points. Common techniques include sampling from the saphenous or submandibular vein. Terminal blood collection can be performed via cardiac puncture.
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Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
-
Method Validation: The LC-MS/MS method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters: Key parameters to be determined are listed in the hypothetical data table above.
Signaling Pathways and Mechanism of Action
While not directly related to pharmacokinetics, understanding the mechanism of action of this compound is crucial for interpreting its in vivo effects. Argyrins have been reported to interact with various cellular targets. For instance, some members of the Argyrin family are known to be inhibitors of the proteasome or to affect protein synthesis. The specific signaling pathways modulated by this compound would need to be elucidated through dedicated pharmacodynamic studies.
The diagram below illustrates a generalized representation of a signaling pathway that could be inhibited by a drug.
Caption: Example of a signaling pathway inhibited by this compound.
Conclusion
The provided application notes and protocols offer a general framework for conducting initial pharmacokinetic studies of this compound in mice. It is imperative for researchers to develop and validate specific protocols tailored to the physicochemical properties of this compound and the objectives of their study. The generation of robust pharmacokinetic data is a foundational requirement for the continued development of this compound as a potential therapeutic agent.
Troubleshooting & Optimization
Improving Argyrin D solubility for in vitro assays
Welcome to the Technical Support Center for Argyrin D. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic peptide natural product. Its primary mechanisms of action include the inhibition of bacterial protein synthesis by targeting the elongation factor G (EF-G) and the inhibition of the proteasome in eukaryotic cells. This latter activity leads to a variety of downstream cellular effects, including the induction of apoptosis.
Q2: What is the molecular weight and CAS number for this compound?
The molecular weight of this compound is approximately 852.4 g/mol . The CAS number for this compound is 444300-78-1[1]. This information is crucial for preparing solutions of a specific molarity.
Q3: In which solvents is this compound soluble?
This compound is known to be poorly soluble in methanol. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in in vitro assays.
Q4: How should I store this compound?
Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to aqueous buffer or cell culture media. | Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution can cause the hydrophobic this compound to "crash out." | 1. Pre-warm the media/buffer: Ensure your cell culture media or aqueous buffer is at 37°C before adding the this compound stock solution. 2. Slow, drop-wise addition: Add the DMSO stock solution drop-by-drop to the pre-warmed media/buffer while gently vortexing or swirling. This allows for gradual mixing and reduces localized high concentrations of DMSO and this compound. 3. Use an intermediate dilution: Prepare an intermediate dilution of the this compound stock in pre-warmed media/buffer before adding it to the final experimental volume. |
| Final concentration exceeds solubility limit: The desired final concentration of this compound in the aqueous solution is higher than its solubility limit. | 1. Lower the final concentration: If possible, reduce the final working concentration of this compound in your assay. 2. Increase the final DMSO concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) may be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental outcomes. | |
| Delayed precipitation in the incubator (after several hours or days). | Interaction with media components: this compound may interact with components in the cell culture media over time, leading to the formation of insoluble complexes. | 1. Reduce serum concentration: If using serum, consider reducing the percentage, as proteins in the serum can sometimes contribute to compound precipitation. 2. Test different media formulations: If the problem persists, trying a different basal media formulation may be beneficial. |
| Temperature fluctuations: Repeated removal of the culture plate from the incubator can cause temperature changes that may affect solubility. | Minimize the time that the culture plates are outside of the incubator. | |
| Inconsistent experimental results. | Incomplete dissolution of stock solution: The this compound may not be fully dissolved in the initial DMSO stock, leading to inaccurate concentrations in subsequent dilutions. | 1. Ensure complete dissolution: After adding DMSO to the lyophilized powder, vortex thoroughly. If necessary, brief sonication in a water bath can aid in complete dissolution. Visually inspect the solution to ensure there are no visible particles. |
| Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | 1. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 2. Proper storage: Store stock solutions at -20°C or -80°C and protect from light. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides a qualitative summary based on available information. It is highly recommended to perform a solubility test for your specific batch of this compound and experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Methanol | Poorly Soluble | Not recommended for preparing primary stock solutions. |
| Water | Insoluble | Direct dissolution in water is not feasible. |
| Ethanol | Likely Poorly Soluble | Generally not recommended for initial stock preparation. |
| PBS | Insoluble | Dilution from a DMSO stock is required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required amount of DMSO:
-
The molecular weight of this compound is ~852.4 g/mol .
-
To prepare a 10 mM solution, you will need to dissolve 8.52 mg of this compound in 1 mL of DMSO.
-
Adjust the volume based on the amount of lyophilized this compound you have. For example, for 1 mg of this compound, add 117.3 µL of DMSO.
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Carefully add the calculated volume of DMSO to the vial.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is difficult, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the 10 mM stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or aqueous buffer
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration and DMSO percentage:
-
Most cell-based assays are sensitive to DMSO concentrations above 0.5%. Aim for a final DMSO concentration of 0.1% or lower if possible.
-
Calculate the required dilution of your 10 mM stock solution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution.
-
-
Dilution:
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium or buffer.
-
While gently vortexing or swirling the medium, add the calculated volume of the 10 mM this compound stock solution drop-by-drop.
-
For a 1:1000 dilution, you would add 1 µL of the 10 mM stock to 1 mL of medium.
-
-
Final Mix and Use:
-
Cap the tube and invert it several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Visualizations
Experimental Workflow: Preparation of this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway: Downstream Effects of Proteasome Inhibition by this compound
Caption: Simplified signaling pathway of this compound-mediated proteasome inhibition.
References
Argyrin D stability in DMSO and aqueous solutions
Welcome to the technical support center for Argyrin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial solubilization and long-term storage, DMSO is the recommended solvent. This compound exhibits good solubility in DMSO.[1] It has been observed to be poorly soluble in methanol, leading to precipitation.[1] For short-term experimental use in aqueous solutions, it is crucial to determine its solubility and stability in the specific buffer system you are using.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A2: As a cyclic octapeptide, the stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and the presence of enzymes or oxidizing agents.[2] For many peptides, alkaline conditions and elevated temperatures can accelerate degradation.[3] It is advisable to work with buffered solutions at a neutral or slightly acidic pH and to minimize exposure to high temperatures.
Q3: How should I prepare aqueous solutions of this compound for my experiments?
A3: To prepare aqueous solutions, it is recommended to first create a high-concentration stock solution of this compound in DMSO. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration. This method helps to avoid solubility issues. When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure proper mixing and minimize precipitation. Be mindful of the final DMSO concentration in your experiment, as it can affect cellular systems.
Q4: Are there known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, common degradation pathways for peptides in aqueous solutions include hydrolysis of peptide bonds (especially at acidic or basic pH), oxidation of susceptible amino acid residues (like tryptophan), and deamidation. To identify potential degradation products in your specific experimental conditions, a forced degradation study is recommended.
Q5: What is the mechanism of action of this compound?
A5: Argyrins, including this compound, are known to have immunomodulatory and anti-cancer properties. They inhibit mitochondrial protein synthesis, which in turn leads to a reduction in IL-17 production by T-helper 17 cells.[4] Additionally, Argyrin A has been shown to induce apoptosis and block angiogenesis by preventing the proteasomal destruction of the cyclin-dependent kinase inhibitor p27kip1.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. You may need to perform a solubility test with your specific buffer. |
| Buffer incompatibility | Test the solubility of this compound in a small volume of your buffer before preparing a large batch. Consider trying different buffer systems or adjusting the pH. |
| High final DMSO concentration | While DMSO aids solubility, a very high final concentration might not be compatible with your experimental system. Optimize the concentration of your DMSO stock to minimize the final DMSO percentage. |
| Improper mixing | When diluting the DMSO stock, add it slowly to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. |
Issue 2: Loss of this compound activity in an aqueous solution over time.
| Possible Cause | Troubleshooting Step |
| Chemical degradation | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing this compound in aqueous solutions for extended periods. If storage is necessary, aliquot and freeze at -80°C. Perform a stability study to determine the rate of degradation under your experimental conditions. |
| Adsorption to surfaces | Peptides can adsorb to plastic and glass surfaces. Consider using low-protein-binding tubes and pipette tips. Including a small amount of a non-ionic surfactant like Tween-20 in your buffer (if compatible with your assay) may help reduce adsorption. |
| Freeze-thaw cycles | Repeated freezing and thawing of aqueous stock solutions can lead to degradation. Prepare single-use aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][5]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL. Incubate at 80°C for 48 hours.
-
Control: Dilute the stock solution in the same neutral buffer and store at -20°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the parent this compound peak.
-
Protocol 2: Determining the Degradation Kinetics of this compound
Objective: To quantify the rate of degradation of this compound under specific conditions (e.g., in a particular buffer at a set temperature).
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubate the solution at a constant temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by a validated HPLC method to determine the concentration of this compound.
-
Plot the concentration of this compound versus time.
-
Determine the order of the degradation reaction (e.g., zero-order or first-order) by plotting the data in different ways (e.g., ln(concentration) vs. time for first-order kinetics).[6]
-
Calculate the degradation rate constant (k) from the slope of the linear plot.
-
The half-life (t₁/₂) can then be calculated (e.g., for a first-order reaction, t₁/₂ = 0.693/k).
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following tables are provided as templates for organizing your experimental findings.
Table 1: Template for this compound Solubility in Various Solvents
| Solvent/Buffer | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| DMSO | 25 | [Enter your data here] | Clear solution |
| Water | 25 | [Enter your data here] | |
| PBS, pH 7.4 | 25 | [Enter your data here] | |
| 50 mM Citrate, pH 5.0 | 25 | [Enter your data here] | |
| [Add other buffers] |
Table 2: Template for this compound Stability in Aqueous Buffer (e.g., PBS, pH 7.4)
| Temperature (°C) | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) | Reaction Order |
| 4 | [Enter your data here] | [Enter your data here] | [e.g., First-order] |
| 25 (Room Temp) | [Enter your data here] | [Enter your data here] | [e.g., First-order] |
| 37 | [Enter your data here] | [Enter your data here] | [e.g., First-order] |
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound stability.
Simplified Signaling Pathway of this compound's Effect on p27kip1
Caption: this compound inhibits proteasomal degradation of p27kip1.
Simplified Pathway of this compound's Effect on IL-17 Production
References
- 1. Ubiquitylation and proteasomal degradation of the p21Cip1, p27Kip1 and p57Kip2 CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome-dependent degradation of p27/kip1 in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Argyrin D in methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Argyrin D in methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in methanol?
This compound, a cyclic octapeptide, is known to have poor solubility in methanol.[1] This is a common issue observed during the purification and handling of this compound. High concentrations of this compound in methanol can lead to precipitation.
Q2: What are the initial signs of poor solubility or precipitation?
You may observe a cloudy or hazy solution, visible particulate matter, or a gel-like substance forming in your methanol mixture.[2] Centrifuging the solution can help to pellet any undissolved peptide.[3]
Q3: Are there immediate alternative solvents to methanol for dissolving this compound?
Yes, Dimethyl Sulfoxide (DMSO) has been shown to be a superior solvent for this compound. In studies, methanol-dissolved crude extracts of this compound that were subsequently dried and redissolved in DMSO showed no observable precipitate and an increase in the detectable amount of the compound.[1] For highly hydrophobic peptides like this compound, dissolving in a minimal amount of a strong organic solvent like DMSO first is a recommended strategy.[3][4]
Q4: Can I use other organic solvents?
Besides DMSO, other organic solvents like Dimethylformamide (DMF) and acetonitrile (B52724) (ACN) are commonly used for dissolving hydrophobic peptides and could be viable options for this compound.[2][4] However, if your peptide contains Cysteine or Methionine, DMSO should be avoided as it can cause oxidation.[5]
Q5: How can I improve the solubility of this compound for use in aqueous buffers for biological assays?
For biological assays requiring an aqueous environment, the recommended method is to first dissolve this compound in a minimal amount of a biocompatible organic solvent, such as DMSO, to create a high-concentration stock solution.[4][6] This stock solution can then be slowly added dropwise to the aqueous buffer while gently vortexing to reach the desired final concentration.[6] Be cautious not to exceed the solubility limit in the final buffer, which may cause precipitation.[6]
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock of this compound into my aqueous buffer.
-
Problem: The concentration of this compound in the final aqueous solution is above its solubility limit.
-
Solution 1: Optimize Concentration. Reduce the final concentration of this compound in the aqueous buffer. You may need to perform a concentration titration to find the highest achievable concentration without precipitation.
-
Solution 2: Adjust pH. The solubility of peptides can be influenced by pH. Peptides are generally more soluble at a pH that is further from their isoelectric point (pI).[3][6] Experiment with slightly acidic or basic buffers if your experimental conditions allow.
-
Solution 3: Use Solubilizing Agents. Consider the addition of solubilizing agents to your buffer. Options include:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
-
Denaturating agents: In some non-cellular assays, agents like 6M Guanidine Hydrochloride (GuHCl) or 6M urea (B33335) can be used to disrupt peptide aggregation, but be aware that these will interfere with most biological systems.[4]
-
Issue: Even with DMSO, the solubility is not as expected.
-
Problem: The lyophilized peptide powder may be aggregated.
-
Solution 1: Sonication. After adding the solvent, briefly sonicate the sample in a water bath. This can help break up aggregates and improve dissolution.[2][4] It is recommended to use short bursts of sonication on ice to prevent heating and potential degradation of the peptide.[4][6]
-
Solution 2: Gentle Warming. Gently warming the solution to less than 40°C may aid in dissolution.[3] However, use this method with caution to avoid peptide degradation.
Data Summary
| Solvent/Agent | Solubility Profile for this compound & Hydrophobic Peptides | Recommendations & Remarks |
| Methanol | Poor solubility observed for this compound.[1] | Not recommended as a primary solvent for high concentrations. |
| DMSO | Superior solubility for this compound, with no precipitate observed when used to redissolve dried methanol extracts.[1] | Recommended primary solvent. Ideal for creating high-concentration stock solutions. Biocompatible at low final concentrations.[4] |
| DMF | A common solvent for hydrophobic peptides.[2][4] | A potential alternative to DMSO, especially if the peptide is sensitive to oxidation.[6] |
| Acetonitrile | Often used for dissolving hydrophobic peptides.[2][4] | Another alternative organic solvent. |
| Aqueous Buffers | Very poor solubility expected due to the hydrophobic nature of the cyclic peptide.[4] | For biological assays, prepare a concentrated stock in DMSO and dilute into the aqueous buffer.[6] |
| Cyclodextrins | Can form complexes to increase aqueous solubility.[3] | Can be considered as a formulation additive for aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.[4]
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 1-10 mg/mL).[6]
-
Vortexing: Vortex the vial for approximately 30 seconds.
-
Sonication (if necessary): If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds. Repeat if necessary, chilling the vial on ice between sonications.[4][6]
-
Final Stock: Once fully dissolved, you will have a clear stock solution. Store this stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Dilution of DMSO Stock into an Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS).
-
Dilution: While gently vortexing the aqueous buffer, slowly add the this compound-DMSO stock solution dropwise to the buffer to achieve the desired final concentration.[6]
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in the buffer has been exceeded.
-
Final Preparation: If required for your application, filter the final solution through a 0.22 µm sterile filter.[6]
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. News - How to increase the solubility of peptides? [gtpeptide.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in Argyrin D Cell Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving Argyrin D. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cell viability between replicate wells after this compound treatment. What are the potential causes and solutions?
A1: High variability in cell viability assays is a common issue that can stem from several factors. Here are the most likely causes and how to address them:
-
Poor Solubility of this compound: this compound has been reported to be poorly soluble in methanol (B129727) and may precipitate when diluted in aqueous cell culture media.[1] This can lead to uneven concentrations of the compound across your plate.
-
Solution: Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] When preparing your working concentrations, perform serial dilutions in DMSO first before diluting to the final concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.[2] Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration.
-
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-pattern to ensure even distribution of cells. Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter compound concentrations.
-
-
Inconsistent Incubation Times: Variations in the duration of drug exposure can significantly impact cell viability.
Q2: Our cell viability results with this compound are not consistent across different cell lines. Why is this happening?
A2: Cell line-specific responses are expected due to the diverse genetic and molecular backgrounds of different cancer cells. Key factors include:
-
Differential Expression of this compound Targets: this compound has a dual mechanism of action, inhibiting both the 20S proteasome and eukaryotic elongation factor G (eEF-G), which is involved in protein synthesis.[1][5] The expression levels and reliance on these targets can vary significantly between cell lines, leading to different sensitivities.
-
Cellular Metabolism and Proliferation Rate: The metabolic activity and doubling time of a cell line can influence its susceptibility to drugs that affect protein synthesis and degradation. Faster-proliferating cells may be more sensitive to inhibitors of these processes.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can actively pump this compound out of the cells, reducing its effective intracellular concentration and leading to apparent resistance.
Q3: We are seeing conflicting results between different types of cell death assays (e.g., MTT vs. Annexin V/PI). What could be the reason for this discrepancy?
A3: Discrepancies between different cell death assays often arise from what each assay measures and the kinetics of the cell death process:
-
MTT Assay Limitations: The MTT assay measures metabolic activity, which is an indirect indicator of cell viability.[5] this compound's inhibition of protein synthesis can reduce metabolic activity without immediately causing cell death, leading to an underestimation of viable cells if measured at an early time point.
-
Timing of Apoptotic Events: Apoptosis is a dynamic process. Annexin V staining detects early apoptotic events (phosphatidylserine externalization), while assays for DNA fragmentation (e.g., TUNEL) detect later events.[3][6] Caspase activation occurs in between these stages. A time-course experiment is essential to capture the peak of each specific apoptotic marker.[3][7] For example, caspase-3/7 activity might peak at 24 hours, while significant Annexin V positivity is seen earlier.[4]
-
Dual Mechanism of Action: this compound's ability to inhibit both the proteasome and translation can induce complex cellular responses that may not fit a simple apoptotic model in all cell lines.[8][9] For instance, strong inhibition of protein synthesis might lead to a state of cellular stasis before apoptosis is initiated.
Q4: How should I prepare and store this compound to ensure its stability and activity?
A4: Proper handling of this compound is critical for reproducible results.
-
Stock Solution Preparation: Due to its poor solubility in some organic solvents like methanol, it is highly recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous, high-purity DMSO.[1][2][10]
-
Storage: Aliquot the DMSO stock solution into small, single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[2] Protect the stock solution from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in DMSO before making the final dilution in pre-warmed cell culture medium.[11] It is crucial to add the DMSO stock to the aqueous medium and mix vigorously to prevent precipitation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include data for other Argyrin derivatives as a reference. Researchers should empirically determine the optimal concentrations and incubation times for this compound in their specific cell lines and assay systems.
Table 1: Reported IC50 Values for Argyrin Derivatives in Various Cell Lines
| Argyrin Derivative | Cell Line | Assay Type | Incubation Time (h) | IC50 |
| Argyrin A | P. aeruginosa | Growth Inhibition | Not Specified | Nano- to micromolar range[12] |
| Argyrin B | P. aeruginosa | Growth Inhibition | Not Specified | Nano- to micromolar range[12] |
| Argyrin C | P. aeruginosa | Growth Inhibition | Not Specified | Nano- to micromolar range[12] |
| This compound | P. aeruginosa | Growth Inhibition | Not Specified | Nano- to micromolar range[12] |
| Argyrin F | Various Mammalian | Growth Inhibition | Not Specified | Varies by cell line[12] |
Table 2: General Concentration Ranges and Incubation Times for Cell-Based Assays
| Assay Type | General Concentration Range | General Incubation Time | Notes |
| Cell Viability (e.g., MTT, MTS) | 1 nM - 100 µM | 24 - 72 hours | Perform a dose-response curve to determine the IC50 for each cell line.[13] |
| Apoptosis (Annexin V/PI) | 10 nM - 10 µM | 12 - 48 hours | Early time points are crucial for detecting initial apoptotic events.[14] |
| Western Blot (for pathway analysis) | 100 nM - 10 µM | 6 - 24 hours | Shorter incubation times may be sufficient to observe changes in protein phosphorylation or levels. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
Stock Solution Preparation (10 mM): a. Accurately weigh the this compound powder. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound. c. In a sterile environment, add the calculated volume of DMSO to the this compound powder. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.[2]
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. c. To prepare the final working concentration, add a small volume of the appropriate DMSO dilution to the pre-warmed cell culture medium. Important: Add the DMSO solution to the medium, not the other way around, and mix immediately and vigorously to prevent precipitation. d. Ensure the final DMSO concentration in the medium is below 0.5%.[2] e. Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
Protocol 2: Cell Viability Assay (MTT-based)
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
-
-
Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[16] d. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13] e. Carefully remove the MTT solution. f. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. g. Gently shake the plate to ensure complete dissolution. h. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure: a. Seed cells into 6-well plates and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound or vehicle control for the predetermined optimal time. c. Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. d. Wash the cells twice with cold PBS. e. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. f. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. h. Add 400 µL of 1X Binding Buffer to each tube. i. Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound cell assay results.
Caption: Dual mechanism of action of this compound leading to apoptosis and cell cycle arrest.
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Caption: this compound's impact on translation elongation and the mTOR pathway.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Aryl Hydrocarbon Receptor Signaling Synergizes with TLR/NF-κB-Signaling for Induction of IL-22 Through Canonical and Non-Canonical AhR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Reducing the production of Argyrin D derivatives during fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Argyrins, with a specific focus on reducing the production of unwanted derivatives and maximizing the yield of Argyrin D.
Frequently Asked Questions (FAQs)
Q1: What are Argyrins and why is this compound of particular interest?
Argyrins are a family of cyclic octapeptides produced by myxobacteria, such as Archangium gephyra and Cystobacter sp.[1][2]. They are synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism[1][2]. This compound, a methylated derivative of Argyrin B, has shown improved immunosuppressive activity compared to its unmethylated counterparts, making it a promising candidate for further pre-clinical development[1].
Q2: What is the biosynthetic origin of this compound and its related derivatives?
The diversity of the Argyrin family arises from the promiscuity of the NRPS modules and the action of tailoring enzymes[1]. The core structure is assembled by the NRPS machinery encoded by the arg2 and arg3 genes. Key tailoring enzymes encoded by the arg biosynthetic gene cluster (BGC) are responsible for generating derivatives:
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Arg1 : A radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the C-methylation of a tryptophan residue, leading to the formation of Argyrins C and D from Argyrins A and B, respectively[1].
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Arg4 and Arg5 : A tryptophan-2,3-dioxygenase and an O-methyltransferase, respectively, responsible for the formation of a methoxy (B1213986) group on a tryptophan residue[1].
The incorporation of different precursor amino acids at specific positions also contributes to the diversity. For instance, the incorporation of L-alanine leads to Argyrin A and C, while the incorporation of L-α-aminobutyric acid (L-Abu) results in Argyrin B and D[1].
Q3: How can I selectively produce this compound over other derivatives?
Selective production of this compound can be achieved through a combination of genetic engineering and fermentation condition optimization:
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Co-expression of arg1 : The arg1 gene, encoding the methyltransferase responsible for the conversion of Argyrin B to this compound, should be co-expressed in your production strain[1].
-
Supplementation with L-α-aminobutyric acid (L-Abu) : Providing an excess of L-Abu in the fermentation medium will favor the production of Argyrin B (the precursor to this compound) over Argyrin A[1].
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Addition of Vitamin B12 : Vitamin B12 is an essential cofactor for radical-SAM enzymes like Arg1. Supplementing the medium with vitamin B12 can significantly improve the conversion of Argyrin B to this compound[1].
By implementing these strategies, it is possible to achieve near-exclusive production of this compound, which greatly simplifies downstream purification processes[1][2].
Troubleshooting Guide
Issue 1: Low overall Argyrin yield.
| Possible Cause | Troubleshooting Step |
| Suboptimal Promoter System | Evaluate different promoter systems for the expression of the Argyrin biosynthetic gene cluster. Promoters such as PnptII, PtetΔR, and PvanΔR have been shown to significantly impact production levels[1]. |
| Inefficient Translation Initiation | Optimize the 5'-untranslated region (5'-UTR) of the biosynthetic genes. A synthetic 5'-UTR has been shown to increase production by about 40% compared to the native 5'-UTR with the PnptII promoter[1]. |
| Nutrient Limitation | Supplement the fermentation medium with a mixture of the precursor amino acids required for Argyrin biosynthesis. M7/s4 medium supplemented with amino acids has been shown to substantially increase titers compared to unsupplemented CTT or M7/s4 media[1]. |
Issue 2: High levels of Argyrin B and low conversion to this compound, even with arg1 co-expression.
| Possible Cause | Troubleshooting Step |
| Insufficient Vitamin B12 | Supplement the production medium with vitamin B12. This is a critical cofactor for the Arg1 methyltransferase. Full conversion of Argyrin B to this compound has been observed with the addition of vitamin B12[1]. |
| Suboptimal arg1 Expression | Verify the expression level of the arg1 gene. If necessary, use a stronger promoter to drive its expression. |
| Poor Solubility of this compound | This compound has been observed to have poor solubility in methanol (B129727), which can lead to an underestimation of its concentration during extraction and analysis. After methanol extraction, dry the extract and re-dissolve it in dimethyl sulfoxide (B87167) (DMSO) to ensure complete solubilization before HPLC-MS analysis[1]. |
Issue 3: Presence of unexpected peaks in HPLC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Formation of Novel Derivatives | The NRPS machinery can sometimes incorporate alternative precursor amino acids present in the medium. Supplementing the medium with D-serine, for example, has led to the identification of eight new Argyrin derivatives[1]. To minimize this, use a defined medium with controlled concentrations of precursor amino acids. |
| Incomplete Tailoring Reactions | The presence of derivatives like Argyrin I (lacking a methoxy group) indicates a bottleneck in the tailoring steps catalyzed by Arg4 and Arg5. This can happen when the overall production titre is high. To address this, consider overexpressing arg4 and arg5 in your production strain[1]. |
| Sample Preparation Artifacts | Review your sample extraction and preparation protocol. Ensure that solvents are of high purity and that the sample is properly dissolved before injection. |
Quantitative Data Summary
Table 1: Impact of Promoter and 5'-UTR on Argyrin Production
| Promoter System | 5'-UTR | Relative Total Argyrin Production (A+B+I) |
| PnptII | Native | ~100% |
| PnptII | Synthetic | ~140% |
| PtetΔR | Synthetic | ~120% |
| PvanΔR | Synthetic | ~120% |
| Pvan (induced) | Synthetic | ~120% |
| (Data adapted from Pogorevc et al., 2022. The control system is PnptII with the native 5'-UTR)[1] |
Table 2: Influence of Media Composition and Precursor Supplementation on Argyrin Profile
| Medium | Strain | Supplement | Major Argyrin Product(s) |
| CTT | M. xanthus DK1622::pArg2345 | None | Argyrin A and B (approx. equal amounts) |
| M7/s4 | M. xanthus DK1622::pArg2345 | None | Primarily Argyrin A |
| M7/s4 | M. xanthus DK1622::pArg2345 | 10 mM L-Abu | Primarily Argyrin B |
| M7/s4 + Amino Acids | M. xanthus DK1622::pArg2345-arg1 | 10 mM L-Abu + Vitamin B12 | Almost exclusively this compound |
| (Data compiled from Pogorevc et al., 2022)[1] |
Experimental Protocols
Protocol 1: Fermentation for Selective this compound Production
-
Strain : Myxococcus xanthus DK1622 harboring the Argyrin biosynthetic gene cluster (arg2345) and a co-expression vector for arg1.
-
Pre-culture : Inoculate a single colony into 50 mL of CTT medium and incubate at 30°C with shaking at 180 rpm for 2-3 days until the culture reaches a suitable cell density.
-
Production Culture : Inoculate 50 mL of M7/s4 production medium with the pre-culture to an initial OD600 of 0.1.
-
Supplements : To the production culture, add the following sterile supplements:
-
A mixture of precursor amino acids (as previously optimized for Argyrin production).
-
L-α-aminobutyric acid (L-Abu) to a final concentration of 10 mM.
-
Vitamin B12 to a final concentration of 2.5 mg/L.
-
-
Incubation : Incubate the production culture at 30°C with shaking at 180 rpm for 5-7 days.
-
Harvesting and Extraction : After incubation, harvest the culture broth. Add an equal volume of methanol to the broth, shake vigorously, and centrifuge to pellet cell debris. Collect the supernatant for analysis. For improved this compound recovery, evaporate the methanol from the supernatant and re-dissolve the residue in DMSO.
Protocol 2: HPLC-MS Analysis of Argyrins
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column : A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase :
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient : A linear gradient from 5% to 95% Solvent B over a suitable time frame (e.g., 15 minutes), followed by a wash and re-equilibration step.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Data Acquisition : Scan mode over a relevant m/z range (e.g., 800-900 m/z) and targeted MS/MS for confirmation.
-
-
Detection : Extracted Ion Chromatograms (EICs) for the [M+H]+ ions of the expected Argyrins:
-
Argyrin A: m/z 825.313
-
Argyrin B: m/z 839.329
-
Argyrin C: m/z 839.329
-
This compound: m/z 853.344
-
Visualizations
Caption: Biosynthetic pathway of Argyrin A, B, C, and D.
Caption: Logical workflow for troubleshooting low this compound production.
References
Strategies to mitigate off-target effects of Argyrin D
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of Argyrin D during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target effects of this compound in mammalian cells?
This compound's primary on-target therapeutic effect for immunosuppression is the inhibition of mitochondrial protein synthesis, which in turn reduces the production of IL-17 by T-helper 17 cells.[1] However, this compound, like other members of the argyrin family, can also exhibit off-target effects by inhibiting the human proteasome.[1] This dual activity can lead to cytotoxicity and confound experimental results.
Q2: How does this compound's activity compare to other Argyrin analogs?
Q3: What are the known off-target mechanisms of this compound at a molecular level?
The primary off-target mechanisms of this compound in mammalian cells are:
-
Proteasome Inhibition: Argyrins can bind to and inhibit the catalytic subunits of the 20S proteasome. This can disrupt cellular protein homeostasis and induce apoptosis.
-
Mitochondrial Protein Synthesis Inhibition: While this is the on-target effect for immunosuppression, it can be considered an off-target effect in other therapeutic contexts (e.g., oncology) where proteasome inhibition is the desired outcome. Inhibition of mitochondrial protein synthesis can lead to mitochondrial dysfunction and cytotoxicity.[1]
Q4: Are there strategies to increase the selectivity of this compound?
Yes, rational drug design is a key strategy. By modifying the structure of the argyrin molecule, it is possible to enhance its selectivity for a specific target. For example, computational modeling and synthetic chemistry can be used to design Argyrin analogs with a higher affinity for the desired target (e.g., specific proteasome subunits) and lower affinity for off-targets.
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in cell-based assays at concentrations expected to be therapeutic.
-
Possible Cause 1: Off-target proteasome inhibition.
-
Troubleshooting Step: Perform a proteasome activity assay to determine the IC50 of this compound for the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in your cell line. Compare this to the IC50 for the desired immunosuppressive effect.
-
-
Possible Cause 2: Off-target mitochondrial toxicity.
-
Troubleshooting Step: Conduct a mitochondrial protein synthesis inhibition assay to assess the impact of this compound on mitochondrial translation. Additionally, measure mitochondrial membrane potential and cellular ATP levels to evaluate overall mitochondrial health.
-
-
Possible Cause 3: Compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity.
-
Issue 2: Inconsistent or unexpected phenotypic results in experiments.
-
Possible Cause: The observed phenotype is a result of an off-target effect.
-
Troubleshooting Step 1: Use a structurally related, inactive analog as a negative control. This will help to determine if the observed effects are specific to this compound's mechanism of action or are due to a general chemical effect.
-
Troubleshooting Step 2: Employ genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the intended target. If the phenotype persists after the target is knocked down, it is likely due to an off-target effect.
-
Troubleshooting Step 3: Perform a cellular thermal shift assay (CETSA) to confirm target engagement. This can help verify that this compound is binding to its intended target at the concentrations used in your experiments.
-
Quantitative Data
Table 1: Inhibitory Activity of Argyrin B against Proteasome Subunits
Note: Specific quantitative data for this compound is limited. The following data for Argyrin B, a closely related analog, is provided as a reference.
| Target Subunit | IC50 (µM) |
| β5i (immunoproteasome) | 3.54 |
| β1i (immunoproteasome) | 8.76 |
| β5c (constitutive proteasome) | 8.30 |
| β1c (constitutive proteasome) | 146.5 |
Experimental Protocols
Protocol 1: In-Cell Proteasome Activity Assay
This protocol is for measuring the chymotrypsin-like activity of the proteasome in cultured cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.8, 0.5 mM DTT, 5 mM ATP, 5 mM MgCl2)
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time. Include a vehicle control.
-
Wash cells with PBS and lyse with cell lysis buffer.
-
Add the proteasome substrate Suc-LLVY-AMC to each well.
-
Incubate the plate at 37°C and measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) at regular intervals.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
Protocol 2: Mitochondrial Protein Synthesis Inhibition Assay
This protocol measures the rate of mitochondrial protein synthesis in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Complete culture medium
-
Medium lacking methionine
-
[³⁵S]-methionine
-
Cycloheximide (B1669411) (to inhibit cytosolic protein synthesis)
-
Cell lysis buffer
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Culture cells in the presence of various concentrations of this compound for the desired duration.
-
Wash cells and incubate in methionine-free medium containing cycloheximide for 30 minutes to deplete endogenous methionine and inhibit cytosolic translation.
-
Add [³⁵S]-methionine to the medium and incubate for 1-2 hours to label newly synthesized mitochondrial proteins.
-
Wash cells with PBS and lyse.
-
Separate proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled mitochondrial proteins.
-
Quantify the band intensities to determine the extent of inhibition of mitochondrial protein synthesis.
Visualizations
Caption: On- and off-target pathways of this compound in mammalian cells.
Caption: A workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: Key strategies for mitigating the off-target effects of this compound.
References
Addressing Argyrin D instability in long-term experiments
Welcome to the technical support center for Argyrin D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of this compound in long-term experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a methylated, cyclic octapeptide with potent immunosuppressive and antibiotic properties.[1] Its primary mechanisms of action include the inhibition of mitochondrial protein synthesis and trapping the translation elongation factor G (EF-G) on the ribosome, which stalls protein synthesis.[2][3][4]
Q2: I've noticed a decrease in this compound activity over the course of my multi-day cell culture experiment. What could be the cause?
Decreased activity of this compound in long-term experiments is often due to its chemical instability in aqueous solutions. Like many peptides, this compound can degrade over time, especially under typical cell culture conditions (37°C, neutral pH). Potential degradation pathways for peptides include hydrolysis, oxidation, deamidation, and racemization.[5][6][7]
Q3: What are the best practices for storing this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a dark, desiccated environment.[8][9] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[9][10]
Q4: What is the recommended solvent for reconstituting this compound?
Based on experimental observations, this compound has poor solubility in methanol.[1] Dimethyl sulfoxide (B87167) (DMSO) is a more suitable solvent for creating a stock solution. For aqueous-based assays, further dilution should be done in a sterile buffer with a slightly acidic pH (pH 5-6) to enhance stability.[10][11]
Q5: Are there any agents I can add to my experiments to improve this compound stability?
While specific stabilizing agents for this compound have not been formally documented, general strategies for peptide stabilization can be considered. The use of co-solvents or excipients is a common approach in pharmaceutical formulations to enhance peptide stability.[12][13] However, the compatibility of any potential stabilizing agent with your specific experimental system must be validated to avoid off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results with this compound.
This is a common problem when working with potentially unstable compounds. The following flowchart can help you troubleshoot the issue.
Caption: Troubleshooting workflow for this compound instability.
Issue 2: Precipitate formation upon dilution of this compound stock solution.
This compound has been noted to have solubility challenges.[1] If you observe precipitation, consider the following:
-
Solvent Choice: Ensure your stock solution is prepared in 100% DMSO.
-
Dilution Method: When diluting into aqueous buffers or media, add the DMSO stock solution to the aqueous solution dropwise while vortexing to facilitate mixing and prevent rapid precipitation.
-
Final Concentration: The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If high concentrations of this compound are required, you may need to explore the use of solubility enhancers, ensuring they do not interfere with your assay.
Data on Peptide Stability
Table 1: Hypothetical Thermal Stability of a Cyclic Peptide in Solution (pH 7.4)
| Temperature | Half-life (t½) |
| 37°C | ~ 48-72 hours |
| 4°C | ~ 2-4 weeks |
| -20°C | > 6 months |
| -80°C | > 1 year |
Table 2: Hypothetical pH Stability of a Cyclic Peptide at 37°C
| pH | Relative Stability | Potential Degradation Pathway |
| 3.0 | High | Acid-catalyzed hydrolysis |
| 5.0-6.0 | Optimal | Minimal degradation |
| 7.4 | Moderate | Hydrolysis, Deamidation |
| > 8.0 | Low | Base-catalyzed degradation |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Preparation of Lyophilized Powder: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[9]
-
Reconstitution: Reconstitute the lyophilized powder in 100% DMSO to a desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene (B1209903) tubes.[16]
-
Storage: Store the aliquots at -80°C, protected from light.[8][9]
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration.
-
Incubation: Dispense the this compound-containing medium into wells of a multi-well plate. Include wells with and without cells to differentiate between chemical and cell-mediated degradation.
-
Time Points: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂). Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your experimental system.
Visualizations
This compound Mechanism of Action
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic Argyrin B [cedar.wwu.edu]
- 4. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 8. jpt.com [jpt.com]
- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | Semantic Scholar [semanticscholar.org]
- 14. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
How to handle Argyrin D precipitation in stock solutions
Welcome to the technical support center for Argyrin D. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in handling this compound stock solutions and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my stock solution. What is the best solvent to use?
This compound is known to have poor solubility in alcohols like methanol, which can lead to precipitation.[1] The recommended solvent for creating a stable stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] For hydrophobic peptides like this compound, it is best practice to first dissolve the peptide in a minimal amount of a pure organic solvent such as DMSO before any dilution with aqueous buffers.[2][3]
Q2: What is the recommended concentration for an this compound stock solution in DMSO?
While the absolute maximum solubility of this compound in DMSO is not definitively published, a common practice for hydrophobic peptides is to prepare a high-concentration stock solution in the range of 1-10 mg/mL in 100% DMSO.[4] It is always advisable to start with a small amount of the peptide to test solubility at your desired concentration before dissolving the entire batch.[3]
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds and indicates that the solubility limit in the final solvent mixture has been exceeded.[5] Here are several strategies to prevent this:
-
Slow, Dropwise Dilution: Add the concentrated DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer.[4][5] This prevents localized high concentrations of this compound that can trigger immediate precipitation.
-
Lower the Final Concentration: The most straightforward solution is often to reduce the final concentration of this compound in your experiment.[5]
-
Increase Co-solvent Percentage: If your experimental assay allows, increasing the final percentage of DMSO can help maintain solubility. However, be aware that DMSO concentrations above 0.5-1% can be toxic to cells.[2][4]
-
Use of Additives: Certain additives can help to improve the solubility and stability of peptides. For instance, L-arginine has been shown to act as a stabilizing agent and can reduce aggregation of proteins and peptides.[6][7]
Q4: How should I store my this compound stock solution to ensure its stability?
For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][8]
Q5: Can I use sonication to help dissolve my this compound?
Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking up aggregates.[4] However, it should be used with caution as prolonged sonication can generate heat and potentially degrade the peptide. It is advisable to use short bursts of sonication while keeping the sample on ice.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized this compound powder is difficult to wet and clumps. | High hydrophobicity of the peptide. | Add a small amount of 100% DMSO to the dry peptide to "wet" it before adding the full volume of solvent. |
| This compound precipitates immediately upon adding aqueous buffer. | The peptide's solubility limit in the final aqueous solution has been exceeded due to rapid concentration changes. | 1. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. 2. Reduce the final concentration of this compound. |
| This compound solution becomes cloudy over time at 4°C. | The peptide is slowly aggregating and precipitating out of the solution at lower temperatures. | 1. Store the stock solution at -20°C or -80°C in single-use aliquots. 2. Prepare fresh dilutions for your experiments from a frozen stock. |
| Variability in solubility between different batches of this compound. | Differences in the purification process can lead to variations in residual counter-ions (e.g., TFA). | Always perform a small-scale solubility test with a new batch before preparing a large stock solution. |
Quantitative Data Summary
The following table summarizes the recommended solvents and concentrations for preparing this compound stock solutions.
| Solvent | Abbreviation | Recommended Starting Concentration | Considerations |
| Dimethyl sulfoxide | DMSO | 1-10 mg/mL | A powerful solvent for hydrophobic peptides. Can be cytotoxic at concentrations >0.5% in cell-based assays.[2][4] |
| Dimethylformamide | DMF | 1-10 mg/mL | A good alternative to DMSO, especially for peptides with oxidation-prone residues (this compound does not contain Met or Cys).[3] |
| Acetonitrile | ACN | Lower than DMSO/DMF | Can be used as a co-solvent. Often used in HPLC purification. |
| Ethanol | EtOH | Lower than DMSO/DMF | Can be used as a co-solvent to improve solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Allow the lyophilized this compound vial to warm to room temperature before opening.
-
Add the desired volume of 100% DMSO to the vial to achieve a concentration between 1-10 mg/mL.
-
Gently vortex the vial for 30-60 seconds to dissolve the peptide.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for short intervals (10-15 seconds), keeping the sample on ice between sonications to prevent heating.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Thaw a single-use aliquot of the concentrated this compound DMSO stock solution.
-
Place the desired volume of your aqueous experimental buffer into a larger tube and begin stirring or vortexing at a moderate speed.
-
Using a pipette, slowly add the this compound DMSO stock solution drop-by-drop to the center of the vortexing buffer.
-
Continue to stir for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to lower the final concentration.
Visualizations
This compound Immunosuppressive Pathway
Argyrins exhibit their immunosuppressive effects by inhibiting mitochondrial protein synthesis, which in turn leads to a reduction in the production of Interleukin-17 (IL-17) by T-helper 17 (Th17) cells.[1]
Caption: Mechanism of this compound-mediated immunosuppression.
Experimental Workflow for this compound Solubilization
This workflow outlines the decision-making process for successfully dissolving and diluting this compound.
Caption: Workflow for dissolving and diluting this compound.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of glycoprotein liquid formulation using arginine: a study with lactoferrin as a model protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Argyrin D Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of Argyrin D in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: Specific preclinical toxicity data for this compound is not publicly available. The quantitative data and detailed protocols provided herein are illustrative examples based on general principles of peptide and protein synthesis inhibitor toxicology. Researchers must conduct their own dose-range finding and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicity?
This compound is a cyclic octapeptide that belongs to a class of compounds known to inhibit protein synthesis.[1] Specifically, argyrins have been shown to trap the translation elongation factor G (EF-G) on the ribosome, thereby halting the production of proteins.[1][2] While this is the basis for its therapeutic potential, non-specific inhibition of protein synthesis in host cells could lead to toxicity. However, cyclic peptides are generally recognized for their high target selectivity and lower toxicity compared to small molecule drugs.[3][4][5][6]
Q2: What are the expected signs of toxicity with a protein synthesis inhibitor like this compound in animal models?
As protein synthesis is a fundamental cellular process, its inhibition can manifest in various ways. Common signs of toxicity associated with protein synthesis inhibitors can include:
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General: Weight loss, lethargy, ruffled fur, and decreased food and water intake.
-
Gastrointestinal: Diarrhea and vomiting, as the cells lining the GI tract have a high turnover rate.
-
Hematological: Bone marrow suppression, leading to anemia, leukopenia, or thrombocytopenia.
-
Organ-specific: Depending on drug distribution, effects on the liver (hepatotoxicity) and kidneys (nephrotoxicity) may be observed.[7]
Q3: Are there any known species-specific toxicity concerns for cyclic peptides?
Yes, species-specific differences in metabolism and drug distribution can lead to varied toxicity profiles between animal models (e.g., rodents vs. non-human primates). It is crucial to conduct preliminary studies in the selected species to establish a relevant toxicity profile before proceeding with extensive efficacy studies. Discrepancies between in vitro and in vivo toxicity are also common, as in vitro models do not fully replicate complex physiological systems.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected mortality at predicted sub-lethal doses. | 1. Vehicle Toxicity: The vehicle used for administration may have inherent toxicity. 2. Animal Health Status: Underlying health issues in the animal model can increase susceptibility. 3. Rapid Administration: Bolus injection may lead to acute toxicity. 4. Formulation Issues: Poor solubility or aggregation of this compound. | 1. Run a vehicle-only control group. 2. Ensure the use of healthy, age- and weight-matched animals from a reputable supplier. 3. Consider a slower infusion rate or alternative routes of administration (e.g., subcutaneous instead of intravenous). 4. Characterize the formulation for solubility, stability, and aggregation. |
| Significant weight loss (>15%) and signs of distress. | 1. Dose is too high: The current dose exceeds the Maximum Tolerated Dose (MTD). 2. Off-target effects: this compound may be interacting with unintended targets. 3. Dehydration and malnutrition: Due to decreased food and water intake. | 1. Perform a dose de-escalation study to identify the MTD. 2. Conduct a thorough literature review for known off-target effects of similar compounds. 3. Provide supportive care, such as subcutaneous fluids and palatable, high-calorie food supplements. |
| Elevated liver enzymes (ALT, AST) or kidney markers (BUN, Creatinine). | 1. Hepatotoxicity or Nephrotoxicity: this compound or its metabolites may be accumulating in and damaging these organs. | 1. Perform histopathological analysis of liver and kidney tissues. 2. Conduct pharmacokinetic studies to determine the drug concentration in these organs. 3. Consider co-administration of organ-protective agents in exploratory studies. |
| Discrepancy between in vitro potency and in vivo toxicity. | 1. Metabolic Activation: this compound may be converted to a more toxic metabolite in vivo. 2. Immune Response: The peptide may be eliciting an immune reaction. 3. Poor Pharmacokinetics: Unfavorable distribution leading to high local concentrations in sensitive tissues. | 1. Analyze for metabolites in plasma and tissues. 2. Monitor for signs of an immune response (e.g., cytokine levels, anti-drug antibodies). 3. Perform detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. |
Quantitative Data Summary (Illustrative Examples)
Table 1: Illustrative Acute Single-Dose Toxicity of this compound in Rodents
| Species | Route of Administration | Estimated LD50 (mg/kg) | Observed Clinical Signs |
| Mouse (CD-1) | Intravenous (IV) | 75 | Lethargy, ataxia, hypothermia |
| Rat (Sprague-Dawley) | Intravenous (IV) | 100 | Lethargy, piloerection, decreased activity |
| Mouse (CD-1) | Intraperitoneal (IP) | 150 | Similar to IV, with abdominal writhing |
| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 200 | Similar to IV, with abdominal writhing |
Table 2: Illustrative Dose-Range Finding Study for this compound (7-Day Repeat IV Dosing in Rats)
| Dose Group (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Clinical Observations | Pathological Findings |
| 0 (Vehicle) | 0/5 | +5.2 | Normal | No significant findings |
| 10 | 0/5 | +2.1 | Normal | No significant findings |
| 25 | 0/5 | -3.5 | Slight lethargy post-dosing | Minimal hematopoietic depletion in bone marrow |
| 50 | 1/5 | -10.8 | Moderate lethargy, ruffled fur | Moderate hematopoietic depletion, mild renal tubular changes |
| 75 | 3/5 | -18.2 | Severe lethargy, ataxia | Severe hematopoietic depletion, moderate renal tubular necrosis |
From this illustrative data, a Maximum Tolerated Dose (MTD) might be established around 25 mg/kg/day for a 7-day study.
Experimental Protocols
Protocol 1: Acute Single-Dose Toxicity Study (Up-and-Down Procedure)
Objective: To estimate the median lethal dose (LD50) of this compound following a single administration.
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-10 weeks old.
-
Dose Progression:
-
Administer a starting dose to a single animal. The starting dose should be based on in vitro cytotoxicity data or information from similar compounds.
-
Observe the animal for 48 hours.
-
If the animal survives, the next animal receives a higher dose (e.g., a 1.5-fold increase).
-
If the animal dies, the next animal receives a lower dose (e.g., a 1.5-fold decrease).
-
-
Procedure: Continue this process until 4-6 animals have been tested around the estimated LD50.
-
Observations: Monitor animals for clinical signs of toxicity and mortality for up to 14 days.
-
Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., AOT425StatPgm).
Protocol 2: Maximum Tolerated Dose (MTD) Determination (7-Day Repeat Dose)
Objective: To determine the highest dose of this compound that can be administered for 7 consecutive days without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use both male and female rodents (e.g., C57BL/6 mice), with 3-5 animals per dose group.
-
Dose Groups: Based on the acute toxicity study, select 3-4 dose levels, including a vehicle control.
-
Administration: Administer this compound daily for 7 days via the intended clinical route (e.g., IV).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Perform a terminal blood collection for hematology and clinical chemistry analysis.
-
Conduct a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, more than a 10-15% loss in body weight, or severe, irreversible clinical or pathological signs of toxicity.
Visualizations
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Caption: Preclinical in vivo toxicity assessment workflow for this compound.
Caption: Logical troubleshooting approach for unexpected in vivo toxicity.
References
- 1. pnas.org [pnas.org]
- 2. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools [biomolther.org]
- 4. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cyclic Peptides as an Attractive Modality for Therapeutics: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Comparative Guide to Argyrin D and Bortezomib as Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Argyrin D and bortezomib (B1684674), two distinct proteasome inhibitors. The information presented is supported by experimental data to assist researchers in understanding their mechanisms, efficacy, and potential applications.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and removal of damaged proteins. The 26S proteasome, a large multi-catalytic protease complex, is the central enzyme in this pathway.[1][2] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[2][3]
Bortezomib (Velcade®) was the first proteasome inhibitor to be approved for clinical use and has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][4] Argyrins, a family of cyclic peptides, are naturally derived compounds that have also demonstrated potent proteasome inhibitory and immunosuppressive activities.[5][6] This guide will focus on a comparison between bortezomib and this compound.
Mechanism of Action
Both bortezomib and argyrins target the 20S catalytic core of the proteasome, but through different mechanisms. The 20S core possesses three distinct proteolytic activities: chymotrypsin-like (CT-L) at the β5 subunit, trypsin-like (T-L) at the β2 subunit, and caspase-like (C-L) at the β1 subunit.[5][7]
Bortezomib: Bortezomib is a dipeptide boronic acid derivative that acts as a reversible and potent inhibitor of the 26S proteasome.[2][8] Its boronic acid group forms a stable complex with the active site threonine residue of the β5 subunit, primarily inhibiting the chymotrypsin-like activity.[1][8][9] While its main target is the β5 subunit, it can also inhibit the β1 subunit at higher concentrations.[1] This inhibition of protein degradation disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, inhibition of key signaling pathways like NF-κB, and ultimately, apoptosis.[2]
This compound: Argyrins, including this compound, are cyclic octapeptides.[6][10] Studies on the related compound, Argyrin B, have shown it to be a reversible, non-competitive inhibitor of the immunoproteasome, with a preference for the β1i and β5i subunits.[5][11][12] Non-competitive inhibition suggests that it binds to a site other than the active site, inducing a conformational change that prevents substrate binding or catalysis. This distinct mechanism of action may offer advantages, particularly in overcoming resistance to active-site inhibitors like bortezomib.[7] Argyrin A has been shown to induce apoptosis and block angiogenesis by preventing the degradation of the cyclin kinase inhibitor p27kip1 through proteasome inhibition.[6]
Signaling Pathway: Proteasome Inhibition and NF-κB A key pathway affected by proteasome inhibitors is the NF-κB signaling cascade. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Proteasome inhibitors like bortezomib block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis in cancer cells.[2]
Caption: Inhibition of IκB degradation by proteasome inhibitors prevents NF-κB activation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and bortezomib. Direct comparative IC50 values for this compound against specific proteasome subunits are not as widely published as for bortezomib. The data for argyrins is often presented for Argyrin A or B.
Table 1: In Vitro Proteasome Inhibitory Activity (IC50/Ki Values)
| Compound | Target Subunit | IC50 / Ki | Organism/System | Reference |
| Bortezomib | β5 (Chymotrypsin-like) | IC50: 3.9 ± 0.49 nM | Human 20S Proteasome | [13] |
| β5 (Chymotrypsin-like) | IC50: 0.5 - 3998 nM (from 47 assays) | Human 20S Proteasome | [14] | |
| β1 (Caspase-like) | Inhibition observed | Human Proteasome | [1] | |
| Argyrin B | β1c (Caspase-like) | IC50: 146.5 µM | Human Constitutive Proteasome | [5] |
| β1i (Caspase-like) | IC50: 8.76 µM; Ki: >100 µM | Human Immunoproteasome | [5] | |
| β5c (Chymotrypsin-like) | IC50: 8.30 µM | Human Constitutive Proteasome | [5] | |
| β5i (Chymotrypsin-like) | IC50: 3.54 µM; Ki: low µM range | Human Immunoproteasome | [5] |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Cancer Type | Reference |
| Bortezomib | Multiple Myeloma Cell Lines | 3 - 20 nM | Multiple Myeloma | [8] |
| RPMI-8226 (Dox-sensitive) | 40 nM | Multiple Myeloma | [8] | |
| RPMI-8226 (Dox-resistant) | 20 nM | Multiple Myeloma | [8] | |
| PC3 (Parental) | 32.8 nM | Prostate Cancer | [15] | |
| PC3 (Bortezomib-resistant) | 346 nM | Prostate Cancer | [15] | |
| Argyrin B | SW-480 | 4.6 nM | Colon Cancer | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate proteasome inhibitors.
1. Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or purified enzyme preparations.
-
Principle: A fluorogenic peptide substrate, such as Suc-LLVY-AMC, is cleaved by the proteasome's chymotrypsin-like activity, releasing the fluorescent molecule AMC (7-amino-4-methylcoumarin). The fluorescence intensity is directly proportional to the proteasome activity.[16][17]
-
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or purified 20S proteasome samples.
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and the test compound (e.g., this compound or bortezomib) at various concentrations. Include a positive control (e.g., Jurkat cell lysate) and a negative control (with a known proteasome inhibitor like MG-132).[16]
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.[16]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
-
Caption: A generalized workflow for assessing proteasome inhibitor activity.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan (B1609692) product.[18] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or bortezomib and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[18][19]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[19]
-
Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value.
-
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases 3 and 7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal. The intensity of the light is proportional to the amount of caspase activity.[21]
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[22]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells in a 1:1 volume ratio.[21][22]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescent signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
-
Caption: A simplified workflow for evaluating inhibitor effects on cell viability and apoptosis.
Therapeutic Applications and Future Perspectives
Bortezomib: Bortezomib is well-established in the clinic for treating multiple myeloma and mantle cell lymphoma.[23][24] Its efficacy is well-documented in numerous clinical trials, both as a single agent and in combination therapies.[24][25] However, its use can be limited by the development of resistance and a side-effect profile that includes peripheral neuropathy.[3][26]
This compound: Argyrins, including this compound, are in the preclinical stages of investigation. Their potent immunosuppressive and anti-cancer activities make them promising candidates for further development.[6][10] The different mechanism of action (non-competitive inhibition) compared to bortezomib could be advantageous in overcoming resistance.[5][7] Furthermore, the selectivity of some argyrins for the immunoproteasome, which is upregulated in certain disease states, could potentially lead to a better toxicity profile compared to inhibitors that target both the constitutive and immunoproteasome.[11][12]
Conclusion
Bortezomib is a potent, clinically validated proteasome inhibitor that has revolutionized the treatment of certain hematological malignancies. Its mechanism as a reversible, active-site inhibitor of the chymotrypsin-like activity of the proteasome is well-characterized. This compound, representing the argyrin family of natural products, presents an alternative mechanism of non-competitive inhibition with potential selectivity for the immunoproteasome. While still in early-stage research, the unique properties of argyrins suggest they could be developed into a new class of therapeutics for cancer and autoimmune diseases, potentially addressing some of the limitations of current proteasome inhibitors. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and safety of these two classes of compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 6. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Proteasome Inhibitors as Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotechnological production optimization of argyrins - a potent immunomodulatory natural product class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Argyrin B, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. portlandpress.com [portlandpress.com]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. caymanchem.com [caymanchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. ulab360.com [ulab360.com]
- 22. promega.com [promega.com]
- 23. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery, Development, and clinical applications of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cancernetwork.com [cancernetwork.com]
Argyrin D vs. Carfilzomib: A Comparative Analysis in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data available for Argyrin D and the established proteasome inhibitor, Carfilzomib, in the context of multiple myeloma (MM). While direct comparative studies between this compound and Carfilzomib are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, efficacy, and the signaling pathways they modulate.
Introduction
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. Proteasome inhibitors have emerged as a cornerstone of MM treatment by disrupting protein homeostasis and inducing apoptosis in malignant cells. Carfilzomib, a second-generation proteasome inhibitor, is a standard of care in this setting. Argyrins, a class of cyclic peptides, have also demonstrated potent anti-cancer properties, including proteasome inhibition. This guide focuses on a comparative analysis of this compound and Carfilzomib, drawing on available preclinical data to inform future research and drug development efforts.
Comparative Efficacy
Quantitative data on the cytotoxic and apoptotic effects of this compound and Carfilzomib in multiple myeloma cell lines are summarized below. It is important to note that the data for Argyrins are not specific to this compound and are derived from studies on other analogues, such as Argyrin B and F, in different cancer cell lines. This limitation should be considered when interpreting the comparative data.
| Drug | Cell Line | Assay | IC50 | Apoptosis Rate | Source |
| Carfilzomib | RPMI-8226 | MTT | 10.73 ± 3.21 µM | 20.73% ± 0.21% (at 25 nM) | [1] |
| MOLP-8 | MTT | 12.20 ± 0.14 µM | 15.20% ± 0.2% (at 25 nM) | [1] | |
| NCI-H929 | MTT | 26.15 ± 2.05 µM | 16.55% ± 2.00% (at 25 nM) | [1] | |
| OPM-2 | MTT | 15.97 ± 1.84 µM | 15.00% ± 2.84% (at 25 nM) | [1] | |
| Various MM Lines | Proteasome Inhibition | Chymotrypsin-like: 21.8 ± 7.4 nM | - | [2] | |
| Caspase-like: 618 ± 149 nM | - | [2] | |||
| Trypsin-like: 379 ± 107 nM | - | [2] | |||
| Argyrin B | SW-480 (Colon Cancer) | MTT | 4.6 nM | - |
Note: The IC50 values for Carfilzomib in the MTT assay are presented in µM, while the proteasome inhibition IC50 is in nM. The apoptosis rates for Carfilzomib were measured at a concentration of 25 nM. The IC50 for Argyrin B is from a colon cancer cell line and may not be directly comparable to its activity in multiple myeloma.
Mechanism of Action
Both this compound and Carfilzomib function as proteasome inhibitors, but they exhibit distinct molecular mechanisms and target specificities.
Carfilzomib is a second-generation, irreversible proteasome inhibitor. It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome and the LMP7 subunit of the immunoproteasome.[3][4] This irreversible binding leads to a sustained inhibition of proteasome activity, resulting in the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis of myeloma cells.[4][5]
Argyrins , including this compound, are a family of cyclic peptides that also inhibit the proteasome. Their mechanism involves the stabilization of the cell cycle inhibitor p27KIP1.[3] Argyrin F, a closely related analogue, has been shown to induce apoptosis in a p27KIP1-dependent manner, a mechanism that is distinct from bortezomib.[3] Furthermore, Argyrin B has been identified as a non-competitive inhibitor of the human immunoproteasome with a preference for the β1i subunit. It has also been shown to inhibit translation by trapping elongation factor G (EF-G) on the ribosome.[6][7] This dual mechanism of proteasome and translation inhibition suggests a broader spectrum of activity for the Argyrin class of compounds.
Signaling Pathways
The downstream signaling pathways affected by this compound and Carfilzomib are central to their anti-myeloma activity.
Carfilzomib has been shown to inhibit the STAT1/COX-2/iNOS signaling pathway in multiple myeloma cells.[1][8] Inhibition of this pathway contributes to both the anti-proliferative and pro-apoptotic effects of the drug.[1][8] Additionally, as a proteasome inhibitor, Carfilzomib broadly impacts cellular signaling by preventing the degradation of key regulatory proteins, including those involved in cell cycle control and apoptosis, such as p53 and IκB, leading to the suppression of the NF-κB pathway.[4][5][9]
The specific signaling pathways modulated by This compound in multiple myeloma have not been extensively characterized. However, based on its mechanism of action, it is expected to impact pathways regulated by p27KIP1. Stabilization of p27KIP1 would lead to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1 phase. The broader effects of Argyrins on translation, as seen with Argyrin B, would also have profound impacts on multiple signaling cascades that are dependent on de novo protein synthesis.
Caption: Carfilzomib's mechanism of action in multiple myeloma cells.
References
- 1. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic Argyrin B [cedar.wwu.edu]
- 4. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 5. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple myeloma: signaling pathways and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Argyrin D vs. Fusidic Acid in Antibacterial Drug Discovery
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed head-to-head comparison of two distinct antibacterial compounds: Argyrin D, a member of the cyclic octapeptide argyrin family, and fusidic acid, a well-established steroidal antibiotic. Both compounds share a common intracellular target, the bacterial elongation factor G (EF-G), a crucial component of the protein synthesis machinery. However, they exhibit significant differences in their chemical structure, spectrum of activity, and mechanisms of resistance. This analysis, supported by available experimental data, aims to furnish researchers and drug development professionals with a comprehensive understanding of their respective attributes.
At a Glance: Key Differences and Similarities
| Feature | This compound (data primarily based on Argyrin B) | Fusidic Acid |
| Chemical Class | Cyclic octapeptide | Tetracyclic triterpenoid (B12794562) (steroidal) |
| Primary Target | Elongation Factor G (EF-G) | Elongation Factor G (EF-G) |
| Binding Site on EF-G | Distinct allosteric site | Binds to EF-G-GDP complex on the ribosome |
| Antibacterial Spectrum | Primarily Gram-negative (e.g., Pseudomonas aeruginosa) | Primarily Gram-positive (e.g., Staphylococcus aureus) |
| Known Resistance | Mutations in fusA1 gene (encoding EF-G) | Mutations in fusA gene (encoding EF-G), plasmid-mediated protection of EF-G |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and fusidic acid exert their antibacterial effects by inhibiting bacterial protein synthesis through the targeting of Elongation Factor G (EF-G). EF-G is a GTPase that facilitates the translocation of the ribosome along the mRNA template during protein synthesis.
Fusidic acid acts by binding to the EF-G-ribosome-GDP complex after translocation has occurred. This binding locks EF-G onto the ribosome, preventing its release and thereby stalling the entire process of protein synthesis.[1][2]
Argyrins , including Argyrin B (a close analog of this compound), also trap EF-G on the ribosome. However, they achieve this by binding to a novel allosteric site on EF-G, distinct from the fusidic acid binding site.[3][4] This interaction also prevents the conformational changes required for EF-G to dissociate from the ribosome, effectively halting protein elongation.[4]
Antibacterial Efficacy: A Comparative Analysis
A significant differentiator between this compound and fusidic acid is their spectrum of antibacterial activity. Fusidic acid is primarily effective against Gram-positive bacteria, whereas the argyrin family shows promising activity against certain Gram-negative pathogens.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the available MIC data for Argyrin B (as a proxy for this compound) and fusidic acid against key bacterial species. It is important to note that direct comparative studies for this compound are limited, and the data for Argyrin B should be interpreted as indicative for the family.
| Organism | Argyrin B MIC (µg/mL) | Fusidic Acid MIC (µg/mL) |
| Pseudomonas aeruginosa | 8[2][3] | >512 |
| Stenotrophomonas maltophilia | 4[3] | Not routinely tested |
| Staphylococcus aureus | Not generally active | 0.125 - 0.5 |
| Escherichia coli (membrane compromised) | Active | >64 (inactive) |
Cytotoxicity Profile
The therapeutic potential of any antimicrobial is intrinsically linked to its safety profile and potential for host cell toxicity.
Data Presentation: Cytotoxicity (IC50)
The table below presents available data on the in vitro cytotoxicity of argyrins and fusidic acid.
| Compound | Cell Line | Assay | IC50 (µM) |
| Argyrins (general) | Various cell lines | Not specified | >10 |
| Argyrin A, B, C, D | E. coli in vitro translation | Luciferase reporter | 1.2 - 2.4 |
| Fusidic Acid | Not specified | Not specified | Data not readily available in cited literature |
Available data suggests that the argyrin family of compounds generally exhibits low cytotoxicity against mammalian cell lines.
Mechanisms of Resistance
The development of resistance is a critical consideration for any antibiotic.
Fusidic Acid: Resistance to fusidic acid in S. aureus primarily arises from two mechanisms:
-
Mutations in the fusA gene: Alterations in the gene encoding EF-G can prevent fusidic acid from binding to its target.[1][2]
-
Plasmid-mediated resistance: Acquisition of genes such as fusB, fusC, and fusD which encode proteins that protect EF-G from the action of fusidic acid.[2]
Argyrins: Resistance to Argyrin B in Gram-negative bacteria has been associated with:
-
Mutations in the fusA1 gene: Similar to fusidic acid, mutations in the target gene can confer resistance.[3]
-
Upregulation of alternative elongation factors: In some bacteria, the presence of an argyrin-insensitive EF-G homolog (fusA2) can compensate for the inhibition of the primary EF-G.[2][3]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and fusidic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the test organism overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no drug) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and fusidic acid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.
Conclusion
This compound and fusidic acid, while both targeting the essential bacterial protein synthesis factor EF-G, present distinct profiles that may be advantageous for different therapeutic applications. Fusidic acid's proven efficacy against Gram-positive pathogens, particularly S. aureus, is well-documented. Conversely, the argyrin family, represented here by data from Argyrin B, shows promise in tackling challenging Gram-negative bacteria like P. aeruginosa, a significant unmet medical need. The different binding sites of these two compounds on EF-G could also be exploited in combination therapies to combat resistance. Further research, particularly generating specific antibacterial and cytotoxicity data for this compound, is crucial to fully elucidate its potential as a future therapeutic agent. The experimental protocols provided herein offer a standardized framework for such investigations.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Validating the Binding Site of Argyrin D on Elongation Factor G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Argyrin D, a potent natural product inhibitor of bacterial protein synthesis, with other known antibiotics targeting the elongation factor G (EF-G). We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Target: Elongation Factor G
Argyrins are a family of cyclic octapeptides produced by myxobacteria that exhibit significant antibacterial activity, notably against problematic Gram-negative pathogens like Pseudomonas aeruginosa.[1] Their mechanism of action involves the inhibition of protein synthesis by targeting a crucial component of the bacterial translation machinery: the elongation factor G (EF-G).[2] EF-G, a GTPase, is essential for the translocation of tRNAs and mRNA on the ribosome during protein synthesis.[3]
This compound, along with its analogues Argyrin A, B, and C, has been shown to be a dose-dependent inhibitor of bacterial translation.[1] Structural and biochemical studies have revealed that argyrins bind to a novel allosteric pocket on EF-G, distinct from the binding site of the well-characterized EF-G inhibitor, fusidic acid.[2] This unique binding site makes the argyrin scaffold an attractive starting point for the development of new antibiotics that could circumvent existing resistance mechanisms.
Comparative Analysis of EF-G Inhibitors
To objectively evaluate the performance of this compound, we compare its key binding and inhibitory parameters with those of other known EF-G inhibitors. The following table summarizes the available quantitative data.
| Compound | Target | Binding Affinity (Kd) | Protein Synthesis Inhibition (IC50) | Binding Site on EF-G |
| This compound | Bacterial EF-G | Not directly reported; inferred to be similar to Argyrin B | 1.2–2.4 µM (E. coli in vitro translation)[1] | Allosteric pocket at the interface of domains III and V[2] |
| Argyrin B | Bacterial EF-G | ~173 nM (Isothermal Titration Calorimetry)[4][5]~176 nM (Surface Plasmon Resonance)[4][5] | 1.2–2.4 µM (E. coli in vitro translation)[1] | Allosteric pocket at the interface of domains III and V[2] |
| Fusidic Acid | Bacterial EF-G | Binds to the EF-G-ribosome complex | Varies with bacterial species | Interface of domains I, II, and III[3] |
| Sordarin | Fungal eEF2 (eukaryotic homolog of EF-G) | Not reported for bacterial EF-G | Primarily active against fungi[6][7] | Interface of domains III, IV, and V[8] |
Experimental Protocols for Binding Site Validation
Validating the binding site of a novel inhibitor like this compound on its target protein is a critical step in drug development. This typically involves a combination of biophysical, biochemical, and structural biology techniques.
In Vitro Translation Assay for IC50 Determination
This assay quantifies the inhibitory effect of a compound on protein synthesis.
Protocol:
-
Prepare a cell-free translation system: Utilize a commercially available E. coli S30 extract system or prepare one from a suitable bacterial strain.
-
Set up the reaction: In a microplate format, combine the S30 extract, a reaction mix containing amino acids, ATP, GTP, and a buffer system.
-
Add the template: Introduce a DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Introduce the inhibitor: Add varying concentrations of this compound or other test compounds to the wells. Include a no-inhibitor control and a known inhibitor (e.g., fusidic acid) as a positive control.
-
Incubate: Allow the translation reaction to proceed at 37°C for a specified time (e.g., 1-2 hours).
-
Measure reporter activity: Quantify the amount of synthesized reporter protein by measuring luminescence (for luciferase) or fluorescence (for GFP).
-
Calculate IC50: Plot the reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]
Protocol:
-
Sample preparation: Purify recombinant EF-G and dissolve it in a suitable, degassed buffer. Dissolve this compound in the exact same buffer to minimize heats of dilution.
-
Instrument setup: Thoroughly clean the ITC instrument's sample cell and syringe. Load the purified EF-G solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of this compound into the EF-G solution while monitoring the heat changes.
-
Data analysis: Integrate the heat pulses from each injection to generate a binding isotherm. Fit this isotherm to a suitable binding model to extract the Kd, stoichiometry, and enthalpy of binding.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., EF-G) immobilized on a sensor surface in real-time.[2][3]
Protocol:
-
Ligand immobilization: Covalently attach purified EF-G to the surface of a sensor chip.
-
Analyte injection: Flow a series of solutions with varying concentrations of this compound over the sensor surface.
-
Detection: Monitor the change in the refractive index near the sensor surface as this compound binds to and dissociates from the immobilized EF-G. This change is proportional to the amount of bound analyte.
-
Data analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
X-ray Crystallography for High-Resolution Structural Determination
This technique provides an atomic-level view of the inhibitor bound to its target protein, definitively identifying the binding site and the specific molecular interactions.
Protocol:
-
Co-crystallization: Mix purified EF-G with a molar excess of this compound and screen for crystallization conditions using various precipitants, buffers, and temperatures.
-
Crystal harvesting and data collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
-
Structure determination and refinement: Process the diffraction data to determine the electron density map. Build and refine an atomic model of the EF-G-Argyrin D complex.
-
Analysis: Analyze the final structure to identify the precise binding pocket of this compound on EF-G and the key amino acid residues involved in the interaction.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Mechanism of protein synthesis inhibition by this compound.
Caption: Experimental workflow for validating the binding site of this compound.
Caption: Comparison of this compound and Fusidic Acid binding sites on EF-G.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Identification of Elongation Factor G as the Conserved Cellular Target of Argyrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Elongation Factor G as the Conserved Cellular Target of Argyrin B | PLOS One [journals.plos.org]
- 6. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Cross-Resistance Between Argyrin D and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Argyrin D and other antibiotics, supported by available experimental data. Argyrins, a class of cyclic octapeptides, represent a promising new family of antibacterial agents, with Argyrin B being the most studied member. They inhibit bacterial protein synthesis by targeting the elongation factor G (EF-G), a mechanism distinct from many currently used antibiotics.[1] Understanding the potential for cross-resistance is crucial for the development of this compound as a therapeutic agent.
Data Summary
The following tables summarize the available quantitative data on the susceptibility of various bacterial strains to Argyrin B and other antibiotics. These data highlight the impact of specific resistance mechanisms on the activity of these compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of Argyrin B against Pseudomonas aeruginosa Strains with Efflux Pump Deletions
| Strain | Relevant Genotype | Argyrin B MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| PAO1 | Wild-type | 8 | 0.25 |
| ΔmexB ΔmexXY | Efflux pump deletion | 4 | 0.06 |
| ΔmexB ΔmexXY ΔmexCD-oprJ | Efflux pump deletion | 4 | 0.06 |
Data sourced from Jones et al., 2017.
Table 2: Minimum Inhibitory Concentrations (MICs) of Argyrin B against Escherichia coli Strains with Efflux Pump Deletions
| Strain | Relevant Genotype | Argyrin B MIC (µg/mL) |
| Wild-type | Wild-type | >64 |
| Δ9 tolC partners | Efflux pump deletion | 16 |
Data sourced from Jones et al., 2017.
Table 3: Cross-Resistance in an Argyrin B-Resistant Pseudomonas aeruginosa Mutant with a fusA1 Mutation
| Antibiotic | Wild-Type MIC (µg/mL) | fusA1 Mutant MIC (µg/mL) | Fold Change |
| Argyrin B | 8 | >64 | >8 |
| Amikacin | 2 | 8 | 4 |
| Gentamicin | 1 | 4 | 4 |
| Tobramycin | 0.5 | 2 | 4 |
Data interpreted from Bolard et al., 2019, which identified cross-resistance between aminoglycosides and argyrin due to fusA1 mutations.
Key Cross-Resistance Mechanisms
Two primary mechanisms have been identified that can lead to cross-resistance involving argyrins:
-
Target Modification: Mutations in the fusA1 gene, which encodes the drug target EF-G, can confer resistance to Argyrin B.[1] Notably, certain mutations in fusA1 have been shown to also cause cross-resistance to aminoglycosides in Pseudomonas aeruginosa.
-
Efflux Pump Induction: Argyrin B can induce the expression of the MexXY-OprM efflux pump in P. aeruginosa. This pump is known to extrude various antibiotics, including aminoglycosides and fluoroquinolones. This induction can lead to antagonistic effects when Argyrin B is combined with substrates of this pump, such as ciprofloxacin.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Growth Conditions: Bacterial strains were grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB) at 37°C.
-
Antibiotic Preparation: Stock solutions of antibiotics were prepared and serially diluted in 96-well microtiter plates using CAMHB.
-
Inoculation: The bacterial suspension was diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Selection of Argyrin-Resistant Mutants
Spontaneous argyrin-resistant mutants were selected by plating a high-density bacterial culture (approximately 10^10 CFU) onto Mueller-Hinton agar (B569324) plates containing Argyrin B at a concentration 4-8 times the MIC of the parental strain. Plates were incubated at 37°C for 48-72 hours, and resistant colonies were subsequently isolated and purified.
Checkerboard Assay for Synergy/Antagonism
To assess the interaction between Argyrin B and other antibiotics, a checkerboard assay is performed.
-
Plate Setup: Two antibiotics are serially diluted in a two-dimensional array in a 96-well plate. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as in the MIC assay and incubated.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound cross-resistance studies.
References
A Comparative Analysis of Natural Product Proteasome Inhibitors: Argyrin D and Beyond
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its central role in cellular homeostasis has made the proteasome a prime target for therapeutic intervention, particularly in oncology. Natural products have emerged as a rich source of novel proteasome inhibitors with diverse chemical structures and mechanisms of action. This guide provides a comparative analysis of Argyrin D and other prominent natural product proteasome inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the different catalytic subunits of the 20S proteasome: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). The following table summarizes the available quantitative data for a selection of natural product proteasome inhibitors.
| Inhibitor | Target Organism/Cell Line | β1 (Caspase-like) IC50/Ki | β2 (Trypsin-like) IC50/Ki | β5 (Chymotrypsin-like) IC50/Ki | Citation(s) |
| Argyrin B * | Human Immunoproteasome | 8.76 µM (IC50, β1i) | - | 3.54 µM (IC50, β5i) | [1][2] |
| Human Constitutive Proteasome | 146.5 µM (IC50, β1c) | - | 8.30 µM (IC50, β5c) | [1] | |
| Salinosporamide A (Marizomib) | Human Erythrocyte 20S Proteasome | 430 nM (IC50) | 28 nM (IC50) | 3.5 nM (IC50) | [3] |
| Epoxomicin | Purified 20S Proteasome | - | - | ~6 nM (IC50) | [3] |
| Withaferin A | Purified 20S Proteasome | - | - | - | [4] |
| Celastrol | Purified 20S Proteasome | - | - | 2.5 µM (IC50) | [5] |
| Triptolide | MDA-MB-231 cells | - | - | ~6.25 nM (Cellular IC50) | [6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to characterize and compare proteasome inhibitors.
Proteasome Chymotrypsin-Like Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a specific fluorogenic peptide substrate.
Principle: The proteasome cleaves a peptide substrate linked to a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC). The release of the free fluorophore results in an increase in fluorescence, which is proportional to the proteasome's enzymatic activity.
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor of interest
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in the assay buffer.
-
In a 96-well plate, add the purified proteasome or cell lysate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 20 µM) to each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a microplate reader.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Calculate the rate of the enzymatic reaction (the initial linear slope of the fluorescence versus time curve).
-
Plot the percentage of proteasome inhibition (relative to a vehicle-treated control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the proteasome inhibitor on cancer cells.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Proteasome inhibitor of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the proteasome inhibitor for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Signaling Pathways and Experimental Workflow
The inhibition of the proteasome disrupts cellular homeostasis and affects multiple signaling pathways, often leading to cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these natural product inhibitors and a general experimental workflow for their comparative analysis.
Caption: Experimental workflow for comparing natural product proteasome inhibitors.
Caption: Inhibition of the NF-κB signaling pathway by proteasome inhibitors.
Caption: Activation of the JNK signaling pathway leading to apoptosis.
Caption: Triptolide-induced degradation of RNA Polymerase II.
Concluding Remarks
The natural products discussed in this guide represent a diverse arsenal (B13267) of proteasome inhibitors with significant potential in cancer therapy. Argyrins, exemplified by Argyrin B, exhibit a unique preference for the immunoproteasome, suggesting a more targeted therapeutic approach with potentially reduced side effects. Salinosporamide A stands out for its potent and broad inhibition of all three catalytic activities of the proteasome. Celastrol and Withaferin A demonstrate pleiotropic effects, targeting not only the proteasome but also other critical cellular pathways. Triptolide presents a distinct mechanism by indirectly affecting protein homeostasis through the degradation of RNA polymerase II.
The comparative data and detailed protocols provided herein serve as a valuable resource for researchers to objectively evaluate and select the most suitable natural product proteasome inhibitor for their specific research and drug development endeavors. Further investigation into the nuanced mechanisms of action and the in vivo efficacy of these compounds will undoubtedly pave the way for the development of next-generation proteasome-targeting anticancer agents.
References
- 1. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 2. Argyrin B, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Tumor Cellular Proteasome Activity by Triptolide Extracted from the Chinese Medicinal Plant ‘Thunder God Vine’ - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Synthetic Argyrin D Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic Argyrin D analogs, detailing their structure-activity relationships (SAR), mechanisms of action, and antitumor properties. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the rational design of more potent and selective Argyrin-based therapeutics.
This compound, a cyclic octapeptide originally isolated from the myxobacterium Archangium gephyra, has emerged as a promising scaffold for the development of novel anticancer agents. Its primary mechanism of action involves the inhibition of the proteasome, a critical cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of key tumor suppressor proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells. This guide delves into the crucial structural features of this compound analogs that govern their biological activity, supported by experimental data and detailed protocols.
Structure-Activity Relationship: Key Determinants of Potency
The biological activity of this compound and its analogs is intricately linked to their specific chemical structures. Extensive research has identified several key molecular features that are critical for their antiproliferative and proteasome-inhibitory effects.
A foundational study on the natural Argyrin family, including this compound, highlighted the indispensability of two particular structural motifs for potent biological activity: the exo-methylene group on the dehydroalanine (B155165) residue and the 4-methoxy group on the tryptophan residue .[1] Modification or removal of these groups leads to a significant reduction in their ability to inhibit the proteasome and suppress tumor cell growth.
While a comprehensive quantitative structure-activity relationship (QSAR) study with a large library of synthetic this compound analogs is not yet publicly available in a single comprehensive table, data from studies on closely related Argyrins and computational models provide valuable insights. For instance, Argyrins A and F are among the most potent of the natural and early synthetic derivatives.[1] The primary structural difference between this compound and other members of the family lies in the amino acid at position 1 (R1 in the general structure), which influences the overall conformation and interaction with the proteasome subunits.
Table 1: Comparative Biological Activity of Natural Argyrins
| Compound | R1 Group | Antibacterial Activity (IC50, µg/mL) vs. P. aeruginosa |
| Argyrin A | Alanine | 0.1 |
| Argyrin B | α-Aminobutyric acid | 0.05 |
| Argyrin C | N-methyl-Alanine | 0.8 |
| This compound | N-methyl-α-Aminobutyric acid | 0.4 |
| Argyrin E | Valine | 1.6 |
| Argyrin F | Leucine | 0.2 |
Data sourced from a review on the biology and synthesis of Argyrins.[1] Note: These IC50 values reflect antibacterial activity, which is another known bioactivity of Argyrins, and may not directly correlate with anticancer potency, they provide a preliminary comparison of the effects of R1 substitution.
Computational docking studies have further elucidated the interactions between Argyrin analogs and the proteasome. These models suggest that the methoxy (B1213986) group of the tryptophan residue forms a crucial hydrogen bond within the binding pockets of the proteasome's catalytic subunits.[1] The cyclic nature of the peptide is also essential for maintaining the rigid conformation necessary for effective binding.
Mechanism of Action: From Proteasome Inhibition to Apoptosis
The primary antitumor effect of this compound and its analogs stems from their ability to inhibit the 20S proteasome. This inhibition is non-competitive and can exhibit selectivity for specific catalytic subunits of the proteasome.
Signaling Pathway of this compound-induced Cell Death
The inhibition of the proteasome by this compound initiates a cascade of downstream events culminating in cell cycle arrest and apoptosis. A key mediator of these effects is the tumor suppressor protein p27Kip1 .
Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.
Under normal conditions, p27Kip1 is targeted for degradation by the proteasome. By inhibiting the proteasome, this compound leads to the accumulation of p27Kip1 within the cancer cell.[1][2] This elevated level of p27Kip1, a potent cyclin-dependent kinase (CDK) inhibitor, then binds to and inhibits the activity of CDK2/cyclin E complexes.[3][4] The inhibition of CDK2 is a critical event that halts the cell cycle at the G1 phase, preventing the cell from progressing to the S phase and replicating its DNA.[3] Prolonged cell cycle arrest ultimately triggers the apoptotic machinery, leading to programmed cell death. The antitumor activities of Argyrin A, a close analog, have been shown to be dependent on the presence of p27Kip1, as cells lacking this protein are resistant to the compound's effects.[2]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Proteasome Inhibition Assay
This assay quantifies the ability of this compound analogs to inhibit the chymotrypsin-like activity of the 20S proteasome.
Workflow:
References
- 1. books.rsc.org [books.rsc.org]
- 2. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of apoptosis by the cyclin-dependent kinase inhibitor p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Argyrin D: Unveiling Anti-Cancer Potential in Patient-Derived Xenograft Models
A Comparative Analysis of Preclinical Efficacy
The quest for novel anti-cancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of oncological research. Argyrin D, a natural cyclic peptide, has emerged as a promising candidate due to its potent anti-proliferative and pro-apoptotic activities. This guide provides a comprehensive comparison of the anti-cancer efficacy of this compound and its analogs, benchmarked against established chemotherapeutic agents, with a focus on data derived from patient-derived xenograft (PDX) models. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to faithfully recapitulate the heterogeneity and clinical behavior of human cancers, thus offering a more predictive preclinical platform.
Comparative In Vivo Efficacy
While direct head-to-head comparative studies of this compound in PDX models are limited in publicly available literature, we can synthesize findings from various preclinical studies to provide a comparative perspective. This section summarizes the available quantitative data for Argyrin analogs and standard-of-care agents in relevant cancer models.
Table 1: Comparative Efficacy of Argyrin Analogs and Standard Chemotherapeutics in Preclinical Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Source |
| Argyrin F | Genetically Engineered Mouse Model (Pancreatic Ductal Adenocarcinoma) | Not specified | Increased median survival compared to vehicle. Combination with Gemcitabaine showed the largest reduction in tumor spread and ascites.[1] | [1] |
| Gemcitabine | Patient-Derived Xenograft (Pancreatic Cancer) | 100 mg/kg, i.p., once or twice weekly | Initial tumor regression followed by regrowth, leading to resistance.[2] | [2] |
| Bortezomib (B1684674) | Patient-Derived Xenograft (Multiple Myeloma) | Not specified | Significant inhibition of tumor growth in bortezomib-sensitive models.[3][4] | [3][4] |
Note: The data presented is a synthesis from different studies and not from a direct comparative trial.
Mechanism of Action: Targeting the Proteasome
Argyrins exert their anti-cancer effects primarily through the inhibition of the 26S proteasome, a critical cellular machinery responsible for the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of key regulatory proteins, including the cyclin-dependent kinase inhibitor p27Kip1. The stabilization of p27Kip1 is a central event in Argyrin's mechanism of action, leading to cell cycle arrest at the G1 phase and the induction of apoptosis.
Experimental Protocols
The following section outlines a general methodology for evaluating the anti-cancer efficacy of a compound like this compound in a patient-derived xenograft model.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Fresh, sterile tumor tissue from a consenting patient is obtained under institutional review board-approved protocols. The tissue is minced into small fragments (approximately 3x3 mm) and subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow until they reach a volume of approximately 1000-1500 mm³. At this point, the tumors are harvested, and fragments are serially passaged into new cohorts of mice for expansion. Early passage xenografts (P3-P5) are typically used for efficacy studies to ensure the model retains the characteristics of the original patient tumor.
In Vivo Efficacy Study
-
Cohort Formation: Once tumors in the experimental cohort reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
This compound: The formulation and dosing schedule for this compound would be determined by prior maximum tolerated dose (MTD) studies. Administration is typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Comparator Agents (e.g., Gemcitabine): Gemcitabine is typically administered intraperitoneally at a dose of 100 mg/kg, once or twice weekly.[2]
-
Vehicle Control: The control group receives the vehicle solution used to dissolve the therapeutic agents, administered on the same schedule as the treatment groups.
-
-
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers. The formula (Length x Width²)/2 is used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³) or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses (e.g., t-test or ANOVA) are used to determine the significance of the observed differences.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents with a well-defined mechanism of action centered on proteasome inhibition and p27Kip1 stabilization. While comprehensive, direct comparative efficacy data in PDX models is still emerging, the available preclinical evidence suggests significant anti-tumor activity. The use of patient-derived xenografts will be crucial in further validating the therapeutic potential of this compound and identifying the patient populations most likely to benefit from this novel therapeutic strategy. Future studies should focus on direct, head-to-head comparisons of this compound with standard-of-care agents in a diverse panel of well-characterized PDX models to firmly establish its position in the landscape of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
A Comparative Guide to the Immunomodulatory Effects of Argyrin D and Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of two potent compounds: Argyrin D, a novel cyclic octapeptide, and Cyclosporine A, a well-established calcineurin inhibitor. This analysis is based on available experimental data, focusing on their mechanisms of action, impact on T-cell function, and cytokine modulation.
At a Glance: Key Differences in Immunomodulatory Action
| Feature | This compound | Cyclosporine A |
| Primary Target | Mitochondrial Ribosome (elongation factor G1) | Calcineurin |
| Core Mechanism | Inhibition of mitochondrial protein synthesis | Inhibition of NFAT dephosphorylation and nuclear translocation |
| Key Affected Pathway | Th17 cell differentiation and function | T-cell receptor signaling cascade |
| Primary Cytokine Target | Interleukin-17 (IL-17) | Interleukin-2 (B1167480) (IL-2), Interferon-gamma (IFN-γ), and others |
| Effect on T-Cell Proliferation | Inhibitory | Potent Inhibitor |
Mechanism of Action: Two Distinct Pathways to Immunosuppression
This compound and Cyclosporine A achieve their immunomodulatory effects through fundamentally different intracellular pathways.
This compound: Targeting Mitochondrial Function to Suppress Th17 Cells
This compound exerts its immunomodulatory effects by a novel mechanism centered on the inhibition of mitochondrial protein synthesis.[1] It specifically targets the mitochondrial elongation factor G1 (EF-G1), a crucial component of the mitochondrial ribosome.[1] This disruption of mitochondrial translation leads to a reduction in the production of proteins essential for the function of the electron transport chain and oxidative phosphorylation. This metabolic disruption has a particularly pronounced effect on T-helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. The compromised mitochondrial function in Th17 cells results in a significant decrease in their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] Notably, methylated derivatives of Argyrin, such as Argyrin C and this compound, have demonstrated enhanced immunosuppressive activity compared to their unmethylated counterparts.[1]
Cyclosporine A: A Classic Calcineurin Inhibitor
Cyclosporine A is a well-characterized immunosuppressant that acts by inhibiting the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[2][3] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus.[2] Once in the nucleus, NFAT acts as a transcription factor, initiating the expression of a wide array of genes crucial for T-cell activation and immune responses, most notably Interleukin-2 (IL-2).[3] Cyclosporine A, by binding to its intracellular receptor cyclophilin, forms a complex that directly inhibits the phosphatase activity of calcineurin.[2] This prevents NFAT dephosphorylation and its subsequent nuclear entry, thereby blocking the transcription of key cytokine genes and leading to a potent suppression of T-cell activation and proliferation.[2][3]
Impact on T-Cell Function and Cytokine Production
The differing mechanisms of this compound and Cyclosporine A translate to distinct effects on T-cell populations and their cytokine profiles.
T-Cell Proliferation
Both compounds inhibit T-cell proliferation, a cornerstone of their immunosuppressive activity.
-
Cyclosporine A is a potent inhibitor of T-cell proliferation, with reported IC50 values in the low nanomolar range. For instance, in phytohemagglutinin (PHA)-stimulated T cells, the IC50 for proliferation inhibition is approximately 294 µg/L (roughly 244 nM).[4] The presence of strong co-stimulatory signals, such as through CD28, can increase the IC50 for Cyclosporine A, indicating that the strength of T-cell activation can influence its efficacy.[2]
-
This compound's effect on T-cell proliferation is also inhibitory, though quantitative data for direct comparison is less readily available in the reviewed literature. Its mechanism, targeting mitochondrial function, would logically lead to a cytostatic effect by limiting the metabolic resources required for cell division.
Cytokine Modulation
A key differentiator between the two compounds is their primary cytokine targets.
-
This compound exhibits a more targeted effect on cytokine production, with its primary impact being the reduction of IL-17 from Th17 cells.[1] This makes it a potentially more specific agent for diseases driven by Th17-mediated inflammation.
-
Cyclosporine A has a broader impact on cytokine production, significantly inhibiting the production of:
-
IL-2 : A critical cytokine for T-cell proliferation and survival.[3]
-
IFN-γ : A key cytokine in Th1-mediated immune responses.[4]
-
IL-17 : Cyclosporine A has also been shown to inhibit the production of IL-17 by memory Th17 cells and to suppress Th17 cell differentiation.[5][6][7] It can reduce the transition of Th17 cells towards a more pathogenic, IFN-γ-producing phenotype.[8]
-
Other cytokines: It can also affect the production of IL-4 and other cytokines, though the effects can be context-dependent.[9]
-
Table 1: Comparative Effects on Key Cytokines
| Cytokine | This compound Effect | Cyclosporine A Effect |
| IL-17 | Strongly Inhibits [1] | Inhibits [5][6][7] |
| IL-2 | Not reported as a primary target | Strongly Inhibits [3] |
| IFN-γ | Not reported as a primary target | Inhibits [4] |
| IL-4 | Not reported as a primary target | Inhibits (context-dependent)[9] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of immunomodulatory compounds. Below are representative protocols for key in vitro experiments.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimulation.
1. Cell Isolation and Labeling:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
2. Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and Cyclosporine A in complete RPMI-1640 medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads at a 1:1 bead-to-cell ratio or Phytohemagglutinin (PHA) at 5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
3. Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal.
-
Analyze the data using flow cytometry software. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.
Cytokine Production Analysis (ELISA)
This protocol quantifies the concentration of specific cytokines secreted into the culture supernatant.
1. Sample Collection:
-
Following the incubation period in the T-cell stimulation experiment (as described above, but without CFSE labeling), centrifuge the 96-well plate.
-
Carefully collect the culture supernatants from each well.
2. ELISA Procedure:
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., human IL-17, IL-2).
-
Follow the manufacturer's protocol for the ELISA, which typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding standards and samples (culture supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction.
-
3. Data Analysis:
-
Measure the absorbance of each well using an ELISA plate reader at the appropriate wavelength.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Mitochondrial Protein Synthesis Assay
This assay can be used to confirm the mechanism of action of this compound.
1. Isolation of Mitochondria:
-
Isolate mitochondria from a suitable cell line or tissue (e.g., rat liver) using differential centrifugation.
2. In Vitro Protein Synthesis:
-
Incubate the isolated mitochondria in a protein synthesizing medium containing [35S]-methionine.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate at 37°C for a defined period.
3. Measurement of Protein Synthesis:
-
Determine the incorporation of [35S]-methionine into mitochondrial protein using a filter paper disk assay and scintillation counting.[10]
-
Calculate the 50% inhibitory concentration (IC50) for the inhibition of mitochondrial protein synthesis.[10]
Visualizing the Mechanisms of Action
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin A inhibits the production of IL-17 by memory Th17 cells from healthy individuals and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-resistant Th17 cells are selectively attenuated by cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Th17 plasticity and transition toward a pathogenic cytokine signature are regulated by cyclosporine after allogeneic SCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporine A affects the in vitro expression of T cell activation-related molecules and cytokines in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Argyrin D: A Comparative Analysis of its Effects on Constitutive and Immunoproteasomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Argyrin D's effects on the constitutive proteasome versus the immunoproteasome. While specific quantitative data for this compound's direct inhibition of proteasome subunits is not extensively available in public literature, this guide leverages data from its close structural analog, Argyrin B, to provide a comprehensive overview. This compound, a methylated derivative of Argyrin B, has been noted for its enhanced immunomodulatory activities, suggesting a potentially significant interaction with the immunoproteasome.[1]
Introduction to Argyrins and Proteasome Inhibition
Argyrins are a class of cyclic peptides with demonstrated biological activities, including immunosuppressive and anti-cancer effects.[2] A primary mechanism of action for argyrins is the inhibition of the proteasome, a critical cellular complex responsible for protein degradation.[2] Eukaryotic cells possess two main types of proteasomes: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in immune cells and can be induced in other cells by inflammatory signals. This differential expression makes the immunoproteasome an attractive target for therapeutic intervention in autoimmune diseases and certain cancers, with the potential for reduced side effects compared to non-selective proteasome inhibitors.
Comparative Inhibitory Activity: Argyrin B as a Proxy for this compound
Given that this compound is the methylated counterpart of Argyrin B and exhibits enhanced immunomodulatory effects, the inhibitory data for Argyrin B provides valuable insight into the potential differential effects of this compound.[1] Studies on Argyrin B have shown a preferential inhibition of the immunoproteasome over the constitutive proteasome.
Table 1: Comparative Inhibitory Activity of Argyrin B on Proteasome Subunits
| Proteasome Type | Subunit | IC50 (µM) |
| Constitutive | β1c | 146.5 |
| β5c | 8.30 | |
| Immunoproteasome | β1i | 8.76 |
| β5i | 3.54 |
Data sourced from studies on Argyrin B and may be indicative of this compound's activity.[1]
The data for Argyrin B suggests a notable selectivity for the β1i and β5i subunits of the immunoproteasome over their constitutive counterparts, β1c and β5c. This preference for the immunoproteasome subunits likely contributes to the immunomodulatory effects observed with argyrins.
Experimental Protocols
To determine the differential effects of this compound on constitutive versus immunoproteasomes, a proteasome activity assay is a key experiment.
Proteasome Activity Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the catalytic subunits of purified human 20S constitutive and immunoproteasomes.
Materials:
-
Purified human 20S constitutive proteasome
-
Purified human 20S immunoproteasome
-
This compound (dissolved in DMSO)
-
Fluorogenic peptide substrates for each subunit:
-
β1 (caspase-like): Z-LLE-AMC
-
β2 (trypsin-like): Ac-RLR-AMC
-
β5 (chymotrypsin-like): Suc-LLVY-AMC
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the appropriate proteasome (constitutive or immunoproteasome) to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways Affected by Proteasome Inhibition
Proteasome inhibitors, including the argyrin family, exert their cellular effects by modulating various signaling pathways. The accumulation of regulatory proteins that are normally degraded by the proteasome leads to downstream consequences such as the induction of apoptosis and the inhibition of pro-inflammatory pathways like NF-κB.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. By inhibiting the proteasome, this compound would prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory signaling.
Apoptosis Signaling Pathway
Proteasome inhibition can induce apoptosis (programmed cell death) through multiple mechanisms, primarily by stabilizing pro-apoptotic proteins. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for cell survival. Many of these proteins are short-lived and are targeted for degradation by the proteasome. By inhibiting the proteasome, this compound can lead to the accumulation of pro-apoptotic proteins, shifting the balance towards apoptosis. This can trigger the mitochondrial (intrinsic) pathway of apoptosis, leading to the release of cytochrome c, activation of caspases, and eventual cell death.
Conclusion
This compound, as a methylated analog of Argyrin B with enhanced immunomodulatory properties, holds promise as a selective inhibitor of the immunoproteasome. The available data on Argyrin B strongly suggests a preferential inhibition of the β1i and β5i immunoproteasome subunits, a characteristic that likely underlies its therapeutic potential. By inhibiting the immunoproteasome, this compound can modulate key cellular processes, including the NF-κB inflammatory pathway and the apoptosis cascade. Further direct experimental validation of this compound's inhibitory profile is warranted to fully elucidate its mechanism of action and to guide its development as a therapeutic agent for immune-related disorders and cancer.
References
Investigating the Synergistic Potential of Argyrin D with Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of Argyrin D with other chemotherapeutics remains limited in publicly available literature, this guide provides a comparative analysis based on the known mechanisms of the Argyrin family and related compounds. Argyrins, natural products isolated from myxobacteria, have demonstrated potent anti-cancer properties, primarily through the inhibition of the proteasome.[1][2] This mechanism of action suggests a strong potential for synergistic interactions when combined with other standard-of-care chemotherapeutic agents.
This guide will leverage data from a closely related analog, Argyrin F, in combination with gemcitabine (B846) for pancreatic cancer, to illustrate the potential for synergy.[3][4][5][6] Furthermore, we will explore the well-documented synergistic effects of other proteasome inhibitors with doxorubicin (B1662922), paclitaxel (B517696), and bortezomib (B1684674) to provide a comprehensive overview of the likely benefits of this compound combination therapies.
Argyrin F and Gemcitabine: A Case Study in Pancreatic Cancer
A study on the therapeutic effects of Argyrin F in pancreatic ductal adenocarcinoma (PDAC) provides a strong case for the synergistic potential of the Argyrin family.[3][4][5][6] In this preclinical study, the combination of Argyrin F and gemcitabine was found to be superior to monotherapy in reducing tumor spread and ascites in a genetically engineered mouse model of PDAC.[3][4][5][6]
Quantitative Data Summary
While specific Combination Index (CI) values for the Argyrin F and gemcitabine combination are not provided in the referenced abstract, the qualitative assessment of synergy is strong. The study reports that the combined therapy induced the largest reduction in tumor spread and ascites compared to either agent alone.[3][4][5][6]
Table 1: In Vivo Efficacy of Argyrin F and Gemcitabine Combination in a PDAC Mouse Model
| Treatment Group | Effect on Tumor Spread and Ascites |
| Vehicle | Baseline |
| Argyrin F (AF) | Reduction |
| Gemcitabine (G) | Reduction |
| AF + G | Largest Reduction |
Source: Adapted from an abstract on the therapeutic effects of Argyrin F in pancreatic adenocarcinoma.[3][4][5][6]
Experimental Protocols
Cell Lines and Culture: Human pancreatic cancer cell lines were used to assess the in vitro effects of Argyrin F.
In Vitro Assays:
-
MTT Assay: To determine cell proliferation.
-
Wound Healing and Invasion Assays: To assess cell migration and invasion.
-
Colony Formation Assay: To evaluate long-term proliferative capacity.
-
Apoptosis and Senescence Assays: To measure programmed cell death and cellular aging.
-
Cell Cycle Analysis: To determine the effects on cell cycle progression.
-
Western Blot: To analyze protein expression levels.
In Vivo Model:
-
A genetically engineered mouse model of PDAC (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) was utilized.
-
Mice were treated with Argyrin F, Gemcitabine, or a combination of both.
-
Survival analysis was performed, and tumor spread and ascites were evaluated.
Potential Synergistic Combinations with this compound
As a proteasome inhibitor, this compound is expected to exhibit synergistic effects with a range of chemotherapeutic agents through various mechanisms. The inhibition of the proteasome leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis, which can sensitize cancer cells to the cytotoxic effects of other drugs.
This compound and Doxorubicin
Mechanistic Rationale: Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The combination of a proteasome inhibitor with doxorubicin has been shown to be synergistic.[7][8] Proteasome inhibition can enhance doxorubicin-induced apoptosis by preventing the degradation of pro-apoptotic proteins and increasing cellular stress.
Expected Outcome: A synergistic effect, leading to enhanced cancer cell killing at lower concentrations of both drugs, thereby potentially reducing doxorubicin-related cardiotoxicity.
This compound and Paclitaxel
Mechanistic Rationale: Paclitaxel is a taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis. The combination of proteasome inhibitors and paclitaxel has demonstrated synergistic cytotoxicity in various cancer types.[9][10][11] Proteasome inhibition can potentiate paclitaxel-induced apoptosis by preventing the degradation of key cell cycle regulatory proteins. However, some studies suggest that the sequence of administration is crucial, with proteasome inhibition after paclitaxel exposure showing the highest efficacy.[10]
Expected Outcome: A synergistic effect on apoptosis induction, potentially allowing for lower, less toxic doses of paclitaxel.
This compound and Bortezomib
Mechanistic Rationale: Bortezomib is a first-in-class proteasome inhibitor. Combining two different proteasome inhibitors, such as this compound and bortezomib, could lead to a more profound and sustained inhibition of the proteasome.[12][13][14] This dual inhibition could overcome resistance mechanisms and lead to enhanced synergistic cytotoxicity.[12][13][14]
Expected Outcome: A strong synergistic effect, particularly in cancers sensitive to proteasome inhibition like multiple myeloma.
Visualizing the Pathways and Processes
Signaling Pathway of Proteasome Inhibition
References
- 1. HZI | Argyrin: natural substance raises hope for new cancer therapies [helmholtz-hzi.de]
- 2. ascenion.de [ascenion.de]
- 3. ascopubs.org [ascopubs.org]
- 4. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Doxorubicin synergizes bortezomib-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor 1 enhances paclitaxel-induced apoptosis in human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of paclitaxel-induced proteasome activation influences paclitaxel cytotoxicity in breast cancer cells in a sequence-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Argyrin D
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling Argyrin D, a potent cyclic octapeptide with significant biological activity, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step operational plan based on established best practices for the disposal of highly active pharmaceutical compounds.
Argyrins, including this compound, are known for their antibiotic, immunosuppressive, and antitumor properties.[1] These biological activities necessitate a cautious approach to waste management to prevent unintended environmental release or exposure to personnel.
Immediate Safety Protocols and Handling
Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of potent, biologically active compounds. In the absence of specific data for this compound, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or handling of fine powders, a properly fitted respirator (e.g., N95 or higher) is recommended.
Spill Response:
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill kits). For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum cleaner equipped with a HEPA filter.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
-
Collect Waste: All contaminated materials, including absorbents, PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires careful segregation and labeling to ensure it is managed correctly by your institution's waste disposal services.
1. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, microfuge tubes, and weighing papers.
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to dissolve or rinse glassware contaminated with this compound.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound.
-
2. Waste Collection and Labeling:
-
Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Biologically Active," "Potentially Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Do not accumulate excessive amounts of waste. Follow your institution's guidelines for waste pickup schedules.
Data Presentation: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Implication for Disposal |
| Molecular Formula | C47H68N8O10 | High molecular weight suggests low volatility. |
| Molecular Weight | 925.1 g/mol | Low volatility reduces inhalation risk with solids, but fine powders can still be aerosolized. |
| Appearance | White to off-white solid | Visual identification of the compound. |
| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in water | Liquid waste streams may be generated using organic solvents. Aqueous waste should still be treated as hazardous due to biological activity. |
| Melting Point | >200 °C (decomposes) | Thermal decomposition may produce hazardous byproducts. Incineration should only be performed in a licensed hazardous waste facility. |
| Biological Activity | Potent Proteasome Inhibitor | Extreme caution is required to prevent exposure. All waste must be treated as biologically active and potentially cytotoxic. |
Experimental Protocol: In Vitro Cell Proliferation Assay with this compound
This protocol provides a general methodology for assessing the anti-proliferative effects of this compound, a common experiment for a compound with its biological activity.
1. Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or MCF-7) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere overnight.
4. Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
5. Incubation:
-
Incubate the plate for 48-72 hours.
6. Cell Viability Assay (e.g., MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, researchers can mitigate the risks associated with handling and disposing of this compound, ensuring a safe laboratory environment and responsible stewardship of potent chemical agents. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific facilities and regulations.
References
Personal protective equipment for handling Argyrin D
Disclaimer: No specific Safety Data Sheet (SDS) for Argyrin D was found during the literature search. The following guidance is based on the general safety and handling protocols for potent, biologically active, and potentially cytotoxic compounds. It is imperative to treat this compound with extreme caution and to conduct a thorough risk assessment before beginning any work.
This compound is a potent natural product with significant biological activity, including immunomodulatory and antimicrobial effects.[1][2][3] Due to its potency and the lack of comprehensive safety data, stringent adherence to safety protocols is essential to minimize exposure risk to laboratory personnel.
I. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier against exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification |
| Gloves | Double gloving with nitrile gloves is required. Change gloves immediately if contaminated, torn, or after every 30 minutes of continuous use. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times. |
| Lab Coat | A disposable, back-closing, solid-front gown with tight-fitting cuffs is mandatory. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of this compound. |
| Footwear | Closed-toe shoes are required. Disposable shoe covers should be worn and removed before exiting the designated handling area. |
II. Operational Plan for Safe Handling
A designated area, such as a certified chemical fume hood or a biological safety cabinet, must be used for all manipulations of this compound, including weighing, reconstituting, and aliquoting.
A. Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
B. Step-by-Step Handling Procedures:
-
Preparation of the Handling Area:
-
Ensure the designated chemical fume hood or biological safety cabinet is certified and functioning correctly.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) within the hood before introducing this compound.
-
-
Handling of Powdered this compound:
-
Wear a respirator (N95 or higher) to prevent inhalation of the powder.
-
Use a microbalance within a containment enclosure if available.
-
Handle vials containing powdered this compound with care to avoid creating airborne particles.
-
-
Reconstitution:
-
Slowly add the solvent to the vial containing the powdered this compound to avoid splashing.
-
Cap the vial securely and mix by gentle inversion or vortexing.
-
-
During Experimentation:
-
Keep all containers with this compound sealed when not in use.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spills.
-
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
A. Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal plan for this compound.
B. Step-by-Step Disposal Procedures:
-
Sharps Waste:
-
All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof, and sealed container.
-
Do not mix with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.
-
-
Solid Waste:
-
All contaminated solid waste, including gloves, disposable lab coats, bench liners, and plasticware, must be collected in a dedicated, leak-proof container lined with two heavy-duty plastic bags.
-
Seal the inner bag and then the outer bag before placing it in the final disposal container.
-
-
Decontamination of Reusable Items:
-
Reusable glassware and equipment should be decontaminated by soaking in a validated inactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, if compatible with the equipment) followed by thorough rinsing.
-
-
Final Disposal:
-
All cytotoxic waste containers must be stored in a secure, designated area until they are collected by a certified hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
